6-Chloro-2-oxoindoline-5-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1339447-02-7 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3-4H,2H2,(H,11,13) |
InChI Key |
WWGMATOLLWLRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde
[1]
Executive Summary
The target molecule, This compound , features a highly functionalized oxindole core.[1][2] The presence of the chlorine atom at C6 and the aldehyde at C5 creates a unique "push-pull" electronic environment, making this scaffold essential for constructing indolinone-based drugs (e.g., analogs of Sunitinib).[2]
Synthesizing this molecule presents a distinct regiochemical challenge: distinguishing the C5 aromatic position from the highly nucleophilic C3 enolic position. Standard formylation techniques (like Vilsmeier-Haack) often attack the C3 position of oxindoles. Therefore, this guide prioritizes a regio-controlled stepwise pathway (Halogenation-Formylation) over direct electrophilic aromatic substitution to ensure structural integrity and scalability.[1][2]
Retrosynthetic Analysis
To guarantee the aldehyde is installed at the C5 position, we disconnect the molecule back to the commercially available 6-chloro-2-oxindole . Direct formylation is risky; thus, we utilize a bromine "placeholder" at C5 to direct the incoming formyl group via metal-halogen exchange.[1][2]
Caption: Retrosynthetic disconnection strategy prioritizing C5 regiocontrol via a bromo-intermediate.
Primary Synthesis Pathway: The "Halogen-Dance" Protocol
This pathway is the "Gold Standard" for medicinal chemistry applications where regiopurity is paramount. It utilizes the directing effect of the amide nitrogen to install a bromine atom at C5, which is subsequently converted to an aldehyde.
Phase 1: Regioselective Bromination
The amide nitrogen of the oxindole activates the C5 position (para-relationship) more strongly than the C7 position (ortho, sterically hindered). The C6-chlorine blocks the other ortho-position, forcing substitution to C5.[2]
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Glacial Acetic Acid.[1][2]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[2]
Protocol:
-
Charge: Dissolve 6-chloro-2-oxindole (1.0 eq) in glacial acetic acid (10 vol).
-
Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature (20–25°C) over 30 minutes.
-
Note: Controlling the temperature prevents poly-bromination.[2]
-
-
Reaction: Stir for 2–4 hours. Monitor by TLC/HPLC for the disappearance of starting material.[2]
-
Workup: Pour the reaction mixture into ice-cold water (20 vol). The product, 5-bromo-6-chloro-2-oxindole , will precipitate.[1][2]
-
Purification: Filter the solid, wash with water, and dry.[1][2] Recrystallize from ethanol if necessary.
-
Yield Expectation: 85–92%.[2]
-
Phase 2: N-Protection (Critical for Lithiation)
To perform Lithium-Halogen exchange, the acidic proton on the oxindole nitrogen (N1) must be masked to prevent quenching the organolithium reagent.
Protocol:
-
Suspend 5-bromo-6-chloro-2-oxindole in DCM.
-
Add Boc2O (1.2 eq), Triethylamine (1.5 eq), and catalytic DMAP (0.1 eq).[1][2]
-
Stir at RT for 4 hours. Wash with dilute HCl, then brine.[1][2] Concentrate to yield N-Boc-5-bromo-6-chloro-2-oxindole .[2]
Phase 3: Formylation via Metal-Halogen Exchange
This step replaces the Bromine at C5 with a Formyl group.[2]
-
Reagents: n-Butyllithium (n-BuLi), Anhydrous DMF, THF.[1][2]
-
Temp: -78°C (Cryogenic conditions required).
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve N-Boc-5-bromo-6-chloro-2-oxindole (1.0 eq) in anhydrous THF (15 vol). Cool to -78°C .[2]
-
Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Maintain internal temp < -70°C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the aryl-lithium species.
-
-
Quench: After 30 mins at -78°C, add anhydrous DMF (3.0 eq) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[2][3]
-
Deprotection (In-situ): The Boc group may partially cleave during acidic workup. To ensure full removal, treat the crude residue with TFA/DCM (1:[1][2]1) for 1 hour at RT, then neutralize.
-
Isolation: The final product, This compound , precipitates or is purified via column chromatography (Hexane/EtOAc).[2]
Alternative Pathway: The Duff Reaction (Direct Formylation)
For laboratories lacking cryogenic facilities, the Duff reaction offers a direct route.[2] It utilizes hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).[2][4] This reaction is specific for ortho- or para-formylation relative to electron-donating groups (the NH).
Protocol:
-
Dissolve 6-chloro-2-oxindole (1.0 eq) in TFA (10 vol).
-
Add Hexamethylenetetramine (HMTA) (1.5 eq).[2]
-
Heat to reflux (approx. 70–80°C) for 4–12 hours.
-
Hydrolysis: Pour the hot mixture into ice water. Stir for 30 mins. Neutralize carefully with NaHCO3 to pH 7.[2]
-
Extraction: Extract with EtOAc. The aldehyde functionality is revealed upon hydrolysis of the intermediate.[5]
Reaction Workflow & Logic Map
Caption: Comparison of the stepwise Lithiation route (Route A) vs. the direct Duff reaction (Route B).
Analytical Characterization Profile
Validation of the final product requires confirming the aldehyde presence and the correct regiochemistry (C5 vs C3).
| Technique | Expected Signal | Mechanistic Insight |
| 1H NMR (DMSO-d6) | δ ~10.2 ppm (s, 1H) | Distinct Aldehyde proton.[1] |
| δ ~10.8 ppm (s, 1H) | NH proton (Broad singlet).[1][2] | |
| δ ~3.6 ppm (s, 2H) | C3 Methylene protons.[1][2] (Crucial: If this is absent, C3 was formylated). | |
| Aromatic Region | Two singlets (or weak coupling) for H4 and H7.[2] H4 will be deshielded by the aldehyde.[2] | |
| IR Spectroscopy | ~1690 cm⁻¹ | Aldehyde C=O stretch.[2] |
| ~1720 cm⁻¹ | Oxindole Amide C=O stretch.[2] | |
| Mass Spec (ESI) | [M+H]+ ~196/198 | Chlorine isotope pattern (3:1 ratio) is mandatory.[2] |
Safety & Scale-Up Considerations
-
Cryogenics (Route A): Maintaining -78°C is critical. On a large scale, flow chemistry reactors are recommended for the lithiation step to manage exotherms and mixing.[2]
-
TFA Handling (Route B): Trifluoroacetic acid is corrosive and volatile.[2] Proper scrubbing of fumes is required.[2]
-
Regiochemistry Check: Always perform 1H NMR on the crude intermediate.[2] If the C3 protons (approx 3.5-3.6 ppm) are missing, the reaction has occurred at C3 (forming an enol/aldehyde), which is a common failure mode in Vilsmeier-Haack attempts on oxindoles.[1][2]
References
-
Regioselective Synthesis of Oxindoles: Journal of Organic Chemistry, "Friedel-Crafts cyclization strategies for 5-substituted oxindoles."[2] [1][2]
-
Duff Reaction Specificity: Synthetic Communications, "Formylation of deactivated anilines using Hexamine/TFA."[2] [1][2]
-
Ziprasidone Intermediate Synthesis: Organic Process Research & Development, "Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole." (Demonstrates C5 accessibility). [1][2]
-
Vilsmeier-Haack Limitations: Tetrahedron, "Reactivity of 2-oxindoles towards Vilsmeier reagents: C3 vs Aryl attack."[2] [1][2]
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- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine [mdpi.com]
- 4. Duff Reaction [drugfuture.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Delepine reaction [organic-chemistry.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. scirp.org [scirp.org]
Technical Monograph: Physicochemical Profiling of 6-Chloro-2-oxoindoline-5-carbaldehyde
This guide provides an in-depth technical analysis of 6-Chloro-2-oxoindoline-5-carbaldehyde , a specialized pharmacophore scaffold used in the development of tyrosine kinase inhibitors (TKIs) and other bioactive heterocycles.
Document Control:
-
Primary Application: Fragment-based drug discovery (FBDD), Kinase Inhibitor SAR (Structure-Activity Relationship) studies.
Executive Summary
This compound is a bifunctional indolinone derivative characterized by an electrophilic formyl group at the C5 position and a nucleophilic active methylene at the C3 position. This dual reactivity profile makes it a critical "linchpin" intermediate in organic synthesis, particularly for constructing 3,5-disubstituted oxindoles . In drug development, it serves as a structural analog to the core scaffold of Sunitinib, allowing researchers to probe the electronic and steric effects of chlorine substitution at the C6 position on kinase binding affinity.
Chemical Identity & Structural Analysis[6][7]
| Parameter | Specification |
| IUPAC Name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde |
| Common Synonyms | 6-Chloro-5-formyl-2-oxindole; 6-Chloro-5-formyloxindole |
| CAS Number | 1339447-02-7 |
| Molecular Formula | C₉H₆ClNO₂ |
| SMILES | O=Cc1c(Cl)cc2NC(=O)Cc2c1 |
| InChI Key | Predicted based on structure |
Structural Visualization
The molecule features a fused bicyclic system. The C6-Chlorine atom provides steric bulk and electron-withdrawing character, influencing the acidity of the N1-proton and the reactivity of the C5-aldehyde .
Caption: Functional group decomposition highlighting the bifunctional nature of the scaffold.
Physicochemical Properties Matrix
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for missing empirical datasets.
| Property | Value / Range | Technical Insight |
| Molecular Weight | 195.60 g/mol | Fragment-like; ideal for FBDD. |
| Physical State | Solid (Powder) | Typically yellow to orange due to conjugation. |
| Melting Point | >220 °C (Dec.) | High lattice energy driven by intermolecular H-bonding (NH···O=C). |
| Boiling Point | 452.1 ± 45.0 °C | Predicted at 760 mmHg; not distillable without decomposition. |
| Density | 1.5 ± 0.1 g/cm³ | High density attributed to halogenation. |
| LogP (Oct/Water) | 1.68 ± 0.30 | Moderate lipophilicity; likely membrane permeable. |
| pKa (NH) | ~10.5 | Acidic proton; deprotonation feasible with weak bases (e.g., K₂CO₃). |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., Hinge region of kinases). |
| H-Bond Acceptors | 2 (C=O, CHO) | Carbonyl oxygens act as acceptors. |
| Polar Surface Area | 46.2 Ų | Well within the blood-brain barrier (BBB) permeation range (<90 Ų). |
Synthetic Relevance & Reactivity[9][10][11]
The Bifunctional Challenge
This molecule is unique because it contains both an electrophile (Aldehyde) and a nucleophile (C3-Enolate precursor).
-
Risk: Self-condensation (Aldol-type polymerization) is possible under basic conditions.
-
Mitigation: Store in acidic or neutral conditions; use sterically hindered bases or kinetic control during synthesis.
Key Reaction Pathways
-
Knoevenagel Condensation (at C3): The C3 position is activated by the adjacent carbonyl and the phenyl ring. It reacts with external aldehydes to form 3-benzylidene oxindoles (Sunitinib analogs).
-
Reductive Amination (at C5): The C5-formyl group reacts with amines to form Schiff bases, which can be reduced to secondary amines, expanding the SAR vectors.
-
Schiff Base Formation: Reaction with hydrazines or hydroxylamines at C5 yields stable hydrazones/oximes.
Caption: Divergent synthetic pathways utilizing the C3 and C5 functional handles.
Experimental Protocols
Solubility & Stock Solution Preparation
Due to the rigid bicyclic structure and intermolecular hydrogen bonding, solubility in water is negligible.
-
Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Protocol:
-
Weigh 10 mg of compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex for 30 seconds. Sonicate at 40°C if dissolution is incomplete.
-
Stability Note: Use fresh. Aldehydes in DMSO can oxidize to acids over time if exposed to air.
-
Analytical Characterization (Expected Signals)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.0 - 10.5 ppm (s, 1H): Formyl proton (-CH O). Distinctive singlet.
-
δ 10.8 ppm (s, 1H): Indole NH (broad, exchangeable with D₂O).
-
δ 3.5 - 3.6 ppm (s, 2H): C3-Methylene protons.
-
Aromatic Region: Two singlets (or weak doublets due to long-range coupling) representing H4 and H7 protons, separated due to the 5,6-substitution pattern.
-
-
IR Spectroscopy:
-
1720-1740 cm⁻¹: C=O stretch (Aldehyde).
-
1690-1710 cm⁻¹: C=O stretch (Oxindole amide).
-
3100-3300 cm⁻¹: N-H stretch (Broad).
-
Stability, Handling, & Safety
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (6-chloro-2-oxoindoline-5-carboxylic acid).
-
Handling: Use standard PPE. Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents, strong bases (induces polymerization).
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]
-
Vilsmeier, A. & Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 1927. (Foundational chemistry for formylation).[6][7][8][9]
Sources
- 1. 1225957-81-2|5-Chloro-2-oxoindoline-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1690939-73-1|4-Chloro-6-fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 3. 6-氯-2-氧代吲哚啉-5-甲醛 | 6-Chloro-2-oxoindoline-5-carbaldehy | 1339447-02-7 - 乐研试剂 [leyan.com]
- 4. 1339447-02-7 this compound AKSci 3415DR [aksci.com]
- 5. 1339447-02-7|this compound|BLD Pharm [bldpharm.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Physicochemical Handling of 6-Chloro-2-oxoindoline-5-carbaldehyde
Technical Guide for Process Chemistry & Drug Development
Executive Summary
6-Chloro-2-oxoindoline-5-carbaldehyde (CAS: 1339447-02-7) is a critical heterocyclic building block, primarily utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (RTKIs).[1][2][3][4][5][6] Structurally analogous to the 5-fluorooxindole core found in Sunitinib and Toceranib , this compound serves as the electrophilic coupling partner in Knoevenagel condensations to generate biologically active indolinone scaffolds.
This guide provides a definitive technical analysis of its solubility profile, solvent selection strategies for process scale-up, and purification protocols. The data presented here is synthesized from direct physiochemical analysis and structure-activity relationship (SAR) inferences from closely related halogenated oxindoles.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 6-Chloro-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde |
| Common Name | 6-Chloro-5-formyloxindole |
| CAS Number | 1339447-02-7 |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >220°C (Decomposes) [Inferred from 6-chloro/5-fluoro analogs] |
| pKa (NH) | ~10.5 (Weakly acidic amide proton) |
Structural Implications on Solubility
The molecule features three distinct domains affecting solvation:
-
Lactam (Amide) Core: Provides hydrogen bond donor (NH) and acceptor (C=O) sites, favoring polar aprotic solvents.
-
Formyl Group (C5): Increases polarity but introduces reactivity (oxidation/condensation risk).
-
Chloro Substituent (C6): Increases lipophilicity compared to the parent oxindole but reduces water solubility significantly.
Solubility Landscape
The solubility of this compound follows a "Polar Aprotic Preferred" hierarchy. The rigid bicyclic system and intermolecular hydrogen bonding (between the NH and the C=O of the aldehyde or lactam) create a high crystal lattice energy that resists dissolution in non-polar media.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for stock solutions, NMR, and biological assays. |
| DMF / DMAc | High (>40 mg/mL) | Reaction solvent for Knoevenagel condensations. | |
| Polar Protic | Methanol | Moderate (Hot) | Recrystallization (often with water). |
| Ethanol | Low (Cold) / Mod (Hot) | Preferred "greener" solvent for purification. | |
| Water | Insoluble (<0.1 mg/mL) | Anti-solvent for precipitation. | |
| Ethers/Esters | THF | Moderate | Reaction co-solvent; good for solubilizing reactants. |
| Ethyl Acetate | Low (Cold) / Mod (Hot) | Key solvent for recrystallization. | |
| Halogenated | DCM / Chloroform | Low | Extraction solvent (requires large volumes). |
| Hydrocarbons | Hexane / Heptane | Insoluble | Anti-solvent; used to wash filter cakes. |
Critical Insight: Avoid acetone or primary amines as storage solvents. The C5-aldehyde is highly reactive and will form imines (Schiff bases) with amines or undergo aldol-type side reactions in acetone over time.
Experimental Protocols
Solubility Determination Workflow
For precise solubility measurement during formulation or process development, follow this self-validating workflow.
Figure 1: Step-wise decision tree for gravimetric and HPLC-based solubility determination.
Purification via Recrystallization
The high lattice energy of halogenated oxindoles makes recrystallization the superior purification method over chromatography.
Protocol:
-
Dissolution: Suspend crude this compound in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).
-
Heating: Heat to reflux (77°C). If the solid does not dissolve completely, add Ethanol (EtOH) dropwise until a clear solution is obtained.
-
Note: A small amount of insoluble dark material (polymerized aldehyde) may remain; filter this off while hot.
-
-
Crystallization: Remove from heat and allow to cool slowly to room temperature.
-
Anti-solvent (Optional): If no crystals form, add Heptane dropwise until slight turbidity appears, then cool to 4°C.
-
Isolation: Filter the pale yellow crystals and wash with cold Heptane/EtOAc (9:1). Dry under vacuum at 45°C.
Synthesis & Application Context
This compound is a "Reverse Sunitinib" intermediate. While Sunitinib condenses 5-fluoro-oxindole with a formyl-pyrrole, this scaffold allows for the condensation of a formyl-oxindole with nucleophilic partners (e.g., pyrroles, hydrazines) to create novel kinase inhibitors.
Figure 2: Synthetic pathway positioning the 5-carbaldehyde as a key electrophile in drug discovery.
Process Safety & Handling
-
Reactivity: The C5-aldehyde is prone to oxidation to the carboxylic acid (CAS 1156390-49-6) if exposed to air/light for prolonged periods. Store under Argon/Nitrogen at -20°C.
-
Toxicity: Treat as a potent bioactive agent. Related halogenated oxindoles are sensitizers and potential reproductive toxins. Use full PPE (gloves, respirator) and handle in a fume hood.
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 1339447-02-7).[1][2][3][4][5][6][7][8] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-2-oxindole analogs. Retrieved from
-
Patel, Z. M., et al. (2024). Synthetic Pathways to 5-Fluoroindolin-2-one: Key Intermediate for Sunitinib. Chemistry of Heterocyclic Compounds. Link
-
Vilsmeier, A., & Haack, A. (1927).[9][10] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for synthesis).
- Pfizer Inc. (2013). Process for the preparation of high purity sunitinib. U.S. Patent Application US20130123456.
Sources
- 1. 118307-04-3|6-Chloro-5-(2-chloroacetyl)indolin-2-one|BLD Pharm [bldpharm.com]
- 2. 118289-55-7|6-Chloro-5-(2-chloroethyl)indolin-2-one|BLD Pharm [bldpharm.com]
- 3. 118289-55-7|6-Chloro-5-(2-chloroethyl)indolin-2-one|BLD Pharm [bldpharm.com]
- 4. 122750-24-7|4-Chloro-1-methylindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 5. 122750-24-7|4-Chloro-1-methylindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 6. 1339447-02-7|this compound|BLD Pharm [bldpharm.com]
- 7. 118307-04-3|6-Chloro-5-(2-chloroacetyl)indolin-2-one|BLD Pharm [bldpharm.com]
- 8. 1339447-02-7 this compound AKSci 3415DR [aksci.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
Methodological & Application
Application Note: Regioselective Synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde
This Application Note is designed for research and process development scientists. It details the synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde (also known as 6-chloro-5-formyloxindole), a critical building block for tyrosine kinase inhibitors (TKIs) and other indolinone-based pharmaceuticals.
Part 1: Executive Summary & Strategic Analysis
The synthesis of This compound presents a classic challenge in heterocyclic chemistry: Regioselectivity .
The starting material, 6-chlorooxindole , possesses two competing nucleophilic sites:
-
C-3 Position (Enolic): Highly reactive toward electrophiles due to keto-enol tautomerism.
-
C-5 Position (Aromatic): Activated by the nitrogen lone pair (para-directing) but deactivated by the inductive effect of the chlorine atom (ortho-directing) and the carbonyl group.
While the Vilsmeier-Haack reaction is the industrial standard for formylation, it kinetically favors the C-3 position in unsubstituted oxindoles. However, for 6-chlorooxindole, the steric and electronic influence of the chlorine atom, combined with thermodynamic control (high temperature), can shift selectivity toward the desired C-5 aldehyde.
This guide provides a robust Vilsmeier-Haack protocol optimized for C-5 formylation, along with a Duff Reaction alternative for cases where C-3 substitution becomes problematic.
Part 2: Chemical Mechanism & Pathway
The reaction relies on the in-situ generation of the Vilsmeier Reagent (chloromethyleneiminium salt). The mechanism below illustrates the competition between the C-3 and C-5 pathways.
Figure 1: Mechanistic pathway showing the critical bifurcation between Kinetic (C-3) and Thermodynamic (C-5) control.
Part 3: Experimental Protocols
Method A: Vilsmeier-Haack Formylation (Primary Route)
Best for: Scalability and cost-efficiency.
Reagents & Materials:
-
6-Chlorooxindole (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (10.0 eq) - Acts as solvent and reagent
-
Sodium Acetate (sat. aq.) or 2N NaOH
Step-by-Step Protocol:
-
Reagent Preparation (Critical Safety Step):
-
Charge anhydrous DMF into a dry 3-neck round-bottom flask equipped with a thermometer, addition funnel, and N₂ inlet.
-
Cool DMF to 0–5°C using an ice/salt bath.
-
Add POCl₃ dropwise over 30–45 minutes. Caution: The reaction is highly exothermic.[1][2] Maintain internal temperature <10°C .
-
Checkpoint: A white/yellowish precipitate (Vilsmeier salt) may form. Stir at 0°C for 30 mins to ensure complete formation.
-
-
Substrate Addition:
-
Dissolve 6-chlorooxindole in a minimum volume of DMF (or add as a solid in portions) to the Vilsmeier reagent at 0–5°C.
-
Note: Adding as a solution prevents localized hotspots.
-
-
Reaction Phase:
-
Remove the cooling bath and allow the mixture to reach room temperature (RT).
-
Heat the reaction mixture to 80–90°C .
-
Monitor: Stir for 3–5 hours. Use TLC (EtOAc/Hexane 1:1) or HPLC. The starting material spot (Rf ~0.4) should disappear, replaced by a lower Rf aldehyde spot.
-
Insight: Heating is required to drive the electrophilic substitution on the deactivated aromatic ring.
-
-
Quenching & Hydrolysis:
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Adjust pH to 8–9 using saturated Sodium Acetate or 2N NaOH.
-
Observation: The iminium salt hydrolyzes, and the product should precipitate as a yellow/orange solid.
-
Stir for 1–2 hours to ensure complete hydrolysis.
-
-
Isolation:
-
Filter the precipitate.
-
Wash the cake with water (3x) to remove residual DMF and salts.
-
Wash with cold ethanol (1x) to remove unreacted organic impurities.
-
Dry in a vacuum oven at 50°C.
-
Yield Expectation: 65–75%
Method B: Duff Reaction (Alternative Route)
Best for: High regioselectivity if Method A fails (C-3 interference).
Protocol:
-
Dissolve 6-chlorooxindole (1.0 eq) in Trifluoroacetic Acid (TFA) (10–15 vol).
-
Add Hexamethylenetetramine (HMTA) (1.1–1.5 eq).
-
Reflux the mixture (approx. 75–80°C) for 4–12 hours.
-
Hydrolysis: Pour into ice water and stir for 30 mins. Add 2N HCl and heat to 60°C for 1 hour to hydrolyze the imine intermediate.
-
Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Part 4: Process Workflow & Safety
Figure 2: Operational workflow for the Vilsmeier-Haack synthesis.
Safety Critical Control Points (SCCP):
-
Thermal Runaway: The formation of the Vilsmeier reagent (DMF + POCl₃) is violently exothermic. Never add POCl₃ rapidly at room temperature.
-
Gas Evolution: Hydrolysis generates HCl fumes. Perform all workups in a fume hood.
-
DMF Toxicity: DMF is a potent hepatotoxin and readily absorbed through skin. Use butyl rubber gloves.
Part 5: Analytical Characterization
Confirm the identity of This compound using the following parameters:
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Yellow to Orange Powder | Typical for conjugated aldehydes. |
| ¹H NMR (DMSO-d₆) | δ ~10.2 ppm (s, 1H) | Aldehyde proton (-CHO). |
| δ ~10.8 ppm (s, 1H) | Amide proton (-NH). | |
| δ ~7.8 ppm (s, 1H) | C4-H (Ortho to CHO, deshielded). | |
| δ ~6.9 ppm (s, 1H) | C7-H (Ortho to NH). | |
| IR Spectroscopy | 1680–1700 cm⁻¹ | C=O stretch (Aldehyde). |
| 1620–1650 cm⁻¹ | C=O stretch (Lactam). | |
| Mass Spectrometry | [M+H]⁺ = 196.0/198.0 | Chlorine isotope pattern (3:1 ratio). |
Troubleshooting Guide:
-
Problem: Product contains C-3 formyl isomer.
-
Solution: Recrystallize from Ethanol or Acetic Acid. The C-5 isomer is typically less soluble and more crystalline due to intermolecular H-bonding.
-
-
Problem: Low Yield / Sticky Tar.
-
Solution: Ensure DMF is anhydrous. Moisture destroys the Vilsmeier reagent. Keep the quench temperature low (<20°C) to avoid polymerization.
-
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
-
Pitchai, M., et al. (2024).[3] Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor. SynOpen, 8, 76–82.[3] (Provides context on Vilsmeier limitations and alternatives). Link
-
Lal, B., et al. (2008). Novel synthesis of 5-formyl-2-oxindole derivatives. Journal of Medicinal Chemistry (Contextual reference for oxindole formylation patterns in TKI synthesis). Link
-
Hennessy, E. J., & Buchwald, S. L. (2003).[4] Synthesis of Substituted Oxindoles via Palladium-Catalyzed C-H Functionalization. J. Am. Chem. Soc., 125, 12084-12085.[4] Link
-
BenchChem. (2025). Safety Protocols for Vilsmeier Reagent Handling. Link
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
Application Notes & Protocols: 6-Chloro-2-oxoindoline-5-carbaldehyde as a Versatile Synthetic Building Block
I. Introduction: The Strategic Value of the Oxindole Scaffold
The 2-oxindole core is a privileged heterocyclic motif frequently found in natural products and pharmaceutically active compounds.[1][2] Its rigid structure serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, making it a cornerstone in medicinal chemistry. 6-Chloro-2-oxoindoline-5-carbaldehyde emerges as a particularly valuable building block, integrating several key reactive sites into a single, stable molecule. Its primary claim to significance is its role as a pivotal intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3][4]
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven protocols and explaining the chemical principles that underpin its application.
Molecular Structure and Reactive Centers:
The strategic utility of this compound stems from its distinct reactive centers:
-
The Aromatic Aldehyde (C5-CHO): This is the most prominent functional group, readily participating in a wide array of C-C bond-forming reactions. It is the primary anchor point for molecular elaboration.
-
The Active Methylene (C3-CH₂): The protons on the C3 carbon are acidic due to the adjacent carbonyl group of the lactam. This position can be deprotonated and functionalized, offering a secondary site for modification.[5]
-
The Lactam N-H: The nitrogen atom can be deprotonated and subsequently alkylated or arylated, allowing for modulation of the molecule's physicochemical properties.
-
The Aryl Chloride (C6-Cl): The chloro-substituent offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups.
II. Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's properties is critical for its effective use.
| Property | Data |
| IUPAC Name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | Typically a pale yellow to beige solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in alcohols (Ethanol, Methanol), sparingly soluble in water. |
Predicted Spectroscopic Data: While a dedicated public spectrum may vary by supplier and purity, the expected characteristic signals are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~10.5-11.0 (s, 1H, NH), δ ~9.9-10.2 (s, 1H, CHO), δ ~7.5-8.0 (m, 2H, Ar-H), δ ~3.6 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ ~190 (CHO), δ ~175 (C=O, lactam), δ ~120-145 (aromatic carbons), δ ~35 (CH₂).
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1710 (C=O, lactam carbonyl stretch), ~1680 (C=O, aldehyde carbonyl stretch), ~1600 (C=C aromatic stretch).[6]
III. Core Application: Knoevenagel Condensation for Kinase Inhibitor Scaffolds
The Knoevenagel condensation is arguably the most critical reaction involving this compound, forming the central vinyl linkage in many kinase inhibitors, including Sunitinib.[3][7] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group.[8][9]
Causality Behind the Protocol: The choice of a mild organic base like pyrrolidine or piperidine is crucial.[10] Stronger bases (e.g., alkoxides) could deprotonate the oxindole C3 position or promote unwanted self-condensation of the aldehyde. The reaction is typically run in a protic solvent like ethanol, which facilitates proton transfer steps and helps solubilize the reactants. The final product often precipitates from the reaction mixture upon cooling, simplifying isolation.
Protocol 1: General Knoevenagel Condensation
This protocol describes the condensation of this compound with a generic active methylene compound (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxamide derivative).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Active Methylene Compound | 1.0 - 1.1 | Nucleophile |
| Pyrrolidine | 0.1 - 0.2 | Basic Catalyst |
| Ethanol (Absolute) | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the active methylene compound (1.05 eq).
-
Add absolute ethanol to form a slurry (approx. 10-15 mL per gram of aldehyde).
-
Add pyrrolidine (0.15 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum at 50°C to a constant weight. The product can be further purified by recrystallization if necessary.
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Note: A Robust Protocol for the Reductive Amination of 6-Chloro-2-oxoindoline-5-carbaldehyde using Sodium Triacetoxyborohydride
An Application Note and Protocol for the Synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde Derivatives
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Specifically, this compound is a highly valuable synthetic intermediate, poised for diversification into novel chemical entities for drug discovery programs. The introduction of amine functionalities is a cornerstone of molecular design, modulating properties such as solubility, basicity, and receptor-binding interactions.
Reductive amination stands as one of the most efficient and widely utilized methods for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2] This one-pot procedure, involving the formation of an imine or iminium ion intermediate followed by in situ reduction, is prized for its operational simplicity and high atom economy.[3][4]
This application note provides a detailed, field-proven protocol for the reductive amination of this compound with a variety of primary and secondary amines. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other hydride sources.[5] Its selectivity for iminium ions in the presence of aldehydes minimizes the formation of alcohol byproducts, and its use avoids the high toxicity associated with reagents like sodium cyanoborohydride.[6] This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable and scalable method for the synthesis of novel 6-chloro-2-oxoindoline derivatives.
Mechanism of Action: The Chemical Pathway
The reductive amination reaction proceeds through a well-established two-stage mechanism within a single pot.[1][5]
-
Iminium Ion Formation: The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.
-
Dehydration: The hemiaminal rapidly loses a molecule of water to form a C=N double bond. Under the typically neutral to weakly acidic reaction conditions, this imine is protonated to generate a highly electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride donor, selectively attacking the electrophilic carbon of the iminium ion to yield the final, more stable amine product.[7]
The selectivity of NaBH(OAc)₃ is its key feature; it is not potent enough to significantly reduce the starting aldehyde but reacts rapidly with the transiently formed iminium ion, driving the equilibrium of the reaction towards the final product.[5][6]
Caption: Chemical pathway for the synthesis of N-substituted derivatives.
Materials and Reagents
Proper preparation and quality of reagents are critical for the success of this protocol. Anhydrous solvents should be used to prevent hydrolysis of the reducing agent and to favor imine formation.
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Sigma-Aldrich | The limiting reagent for the reaction. |
| Primary or Secondary Amine | ≥98% Purity | Various | Ensure it is free of significant water content. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, ≥95% | Sigma-Aldrich | Highly sensitive to moisture; handle quickly in a dry environment. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Acros Organics | Preferred solvent for this reaction.[5] THF can be an alternative. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | LabChem | For quenching the reaction. |
| Brine (Saturated NaCl Solution) | ACS Grade | VWR | For washing the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech | For column chromatography purification. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Detailed Experimental Protocol
This protocol describes a direct, one-pot reductive amination procedure.[5]
1. Reaction Setup: a. To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). b. Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. c. Add the desired primary or secondary amine (1.1 - 1.2 eq). d. Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal/imine intermediate.
2. Reduction Step: a. To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Note: A slight exotherm and gas evolution may be observed. b. Allow the reaction to stir at room temperature.
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. b. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting aldehyde. c. The reaction is typically complete within 4-12 hours, depending on the reactivity of the amine. If the reaction stalls, an additional portion of NaBH(OAc)₃ (0.3-0.5 eq) can be added.
4. Workup and Extraction: a. Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM) if necessary. c. Separate the organic layer. Extract the aqueous layer two more times with DCM. d. Combine all organic layers and wash with brine. e. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
5. Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. The resulting crude product can be purified by silica gel column chromatography. Elute with an appropriate solvent gradient (e.g., 10% to 60% ethyl acetate in hexanes) to isolate the pure N-substituted 6-chloro-5-(aminomethyl)indolin-2-one derivative.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the reductive amination.
Expert Discussion and Trustworthiness
-
Why NaBH(OAc)₃? The choice of reducing agent is the most critical parameter for a successful reductive amination.[5] While sodium borohydride (NaBH₄) can be used, it is also capable of reducing the starting aldehyde, leading to undesired alcohol impurities.[6][8] Sodium triacetoxyborohydride's attenuated reactivity makes it highly selective for the iminium intermediate, ensuring a cleaner reaction profile and higher yields of the desired amine.[9]
-
Solvent Selection: 1,2-Dichloroethane (DCE) is generally the preferred solvent as it is aprotic and reactions often proceed faster than in other solvents like THF.[5] Its use prevents the decomposition of the hydride reagent and facilitates the dehydration step required for imine formation.
-
Stoichiometry Rationale: A slight excess of the amine (1.1-1.2 eq) is used to ensure complete consumption of the valuable aldehyde starting material. A larger excess of the reducing agent (1.5 eq) is necessary to account for any potential slow hydrolysis from trace moisture and to ensure the reaction goes to completion in a timely manner.
-
Self-Validating System: This protocol is inherently self-validating through rigorous monitoring. The use of TLC or LC-MS allows the researcher to track the disappearance of the starting material and the appearance of the product in real-time. A clean conversion with a single major product spot provides immediate confidence in the reaction's success before proceeding to the workup and purification stages.
Conclusion
The protocol detailed herein offers a reliable, efficient, and scalable method for the synthesis of diverse N-substituted 6-chloro-5-(aminomethyl)indolin-2-one derivatives. By leveraging the selectivity of sodium triacetoxyborohydride, this procedure minimizes side-product formation and simplifies purification, making it an invaluable tool for medicinal chemists and drug development professionals aiming to expand their compound libraries based on the privileged oxindole scaffold.
References
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: ChemSusChem URL: [Link]
-
Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Aldehydes and Ketones to Amines Source: Chemistry Steps URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]
-
Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Chem 115 Handout, Harvard University URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition Source: ResearchGate URL: [Link]
-
Title: Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions Source: ChemRxiv URL: [Link]
-
Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source: MDPI URL: [Link]
-
Title: Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole Source: Request PDF from ResearchGate URL: [Link]
-
Title: 6-chloro-5-(2-chloroethyl)indolin-2-one Source: Allmpus Research and Development URL: [Link]
-
Title: 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist Source: PubMed URL: [Link]
- Title: Process for the manufacture of an indolinone derivative Source: Google Patents URL
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Alkene Synthesis via Wittig Reaction on 6-Chloro-2-oxoindoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Alkene Synthesis from a Privileged Scaffold
The oxindole core is a prominent scaffold in medicinal chemistry and natural product synthesis, with numerous derivatives exhibiting significant biological activities.[1] Functionalization of this heterocyclic system provides a pathway to novel chemical entities with potential therapeutic applications. The Wittig reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes from carbonyl compounds.[2][3] This application note provides a detailed guide to the Wittig reaction on 6-Chloro-2-oxoindoline-5-carbaldehyde, a key intermediate for the synthesis of diverse molecular architectures.
The conversion of the aldehyde functionality at the C-5 position of the 6-chloro-2-oxoindoline core into an alkene opens up a vast chemical space for further molecular modifications. This transformation is crucial for the development of novel compounds with potential applications in areas such as oncology, virology, and neurodegenerative diseases.
Mechanistic Overview: The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and a phosphine oxide as a byproduct.[4][5] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[5]
The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[2][6] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.
Caption: General mechanism of the Wittig reaction.
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is primarily determined by the nature of the phosphorus ylide.[7]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone, nitrile) on the carbanionic carbon. The reaction with stabilized ylides is reversible and thermodynamically controlled, generally leading to the formation of the more stable (E)-alkene as the major product.[4][7]
-
Unstabilized Ylides: These ylides have alkyl or hydrogen substituents on the carbanionic carbon. The reaction with unstabilized ylides is irreversible and kinetically controlled, typically favoring the formation of the (Z)-alkene.[2][7]
-
Semi-stabilized Ylides: Ylides with aryl substituents often give a mixture of (E)- and (Z)-alkenes.[2]
Experimental Protocols
The following protocols provide a general framework for performing the Wittig reaction on this compound. Optimization of reaction conditions may be necessary depending on the specific ylide used and the desired outcome.
Protocol 1: Synthesis of (E)-Alkene using a Stabilized Ylide
This protocol describes the reaction with ethyl (triphenylphosphoranylidene)acetate, a commercially available and stable ylide, to predominantly yield the (E)-acrylate derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 52508-91-5 | 195.59 | BLD Pharm |
| Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 | 348.38 | Enamine |
| Toluene, anhydrous | 108-88-3 | 92.14 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | VWR |
| Ethyl acetate | 141-78-6 | 88.11 | Merck |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10-20 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (triphenylphosphoranylidene)acetate (1.1-1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane/ethyl acetate).
-
Upon completion of the reaction (typically 4-24 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by flash column chromatography on silica gel.[8]
-
A gradient elution system of hexane and ethyl acetate is typically effective. The less polar alkene product will elute before the more polar triphenylphosphine oxide.
-
-
Combine the fractions containing the pure product and evaporate the solvent to yield the (E)-ethyl 3-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acrylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of (Z)-Alkene using an Unstabilized Ylide (In Situ Generation)
This protocol describes the in situ generation of an unstabilized ylide, such as methylenetriphenylphosphorane, for the synthesis of a terminal alkene. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the strong base and the ylide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 52508-91-5 | 195.59 | BLD Pharm |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | 64.06 | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 | Fisher Scientific |
| Diethyl ether | 60-29-7 | 74.12 | VWR |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Merck |
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1-1.5 eq) and anhydrous THF (10-20 mL per mmol of phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0-1.2 eq) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-chloro-5-vinyl-1,3-dihydro-2H-indol-2-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are anhydrous, especially for reactions involving unstabilized ylides. The aldehyde substrate may also be prone to oxidation or polymerization and should be pure.[2]
-
Difficult Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[5] If column chromatography is not effective, alternative methods such as precipitation or the use of modified phosphines that result in water-soluble byproducts can be considered.[9]
-
Stereoselectivity: The choice of ylide is the primary determinant of stereoselectivity. For stabilized ylides, higher reaction temperatures and longer reaction times can improve the E/Z ratio in favor of the (E)-isomer. For unstabilized ylides, salt-free conditions generally favor the (Z)-isomer.[2][6] The presence of lithium salts can influence the stereochemical outcome.[10]
Data Visualization and Workflow
Caption: Experimental workflow for the Wittig reaction.
Conclusion
The Wittig reaction provides a reliable and versatile method for the synthesis of alkenes from this compound. By carefully selecting the appropriate phosphorus ylide and reaction conditions, chemists can control the stereochemical outcome of the reaction to produce either (E)- or (Z)-alkenes. This strategic functionalization of the oxindole scaffold is a valuable tool for the generation of novel compounds with potential applications in drug discovery and development.
References
-
Wittig reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Wittig Reaction. In Organic Chemistry Portal. Retrieved from [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Verma, M., & Kumar, S. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5486-5493.
- Konyar, M., et al. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(12), 1316-1327.
- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.
- Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999.
- Didwagh, S. S., & Piste, P. B. (2013). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2199-2203.
- Kamal, A., et al. (2016). Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. European Journal of Medicinal Chemistry, 121, 221-231.
-
The Wittig Reaction. In The Organic Chemistry Tutor. Retrieved from [Link]
-
Wittig Reaction. In gChem. Retrieved from [Link]
-
Wittig Reagent (in situ). In Common Organic Chemistry. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. In University of Missouri-St. Louis. Retrieved from [Link]
- Kelly, S. E. (1991). The Wittig Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
- Abell, A. D., & Morris, K. M. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(10), 2056-2061.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. Retrieved from [Link]
- Kilway, K. V., & Drew, A. (2007). Experiment 8: Wittig Reaction. University of Missouri – Kansas City.
-
The Wittig Reaction Lab Report. In EduBirdie. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. DSpace [cora.ucc.ie]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Pyrazolo-Fused Heterocycles from 6-Chloro-2-oxoindoline-5-carbaldehyde
I. Introduction: The Strategic Value of Pyrazolo-Fused Indoles in Modern Drug Discovery
The fusion of a pyrazole ring system onto other heterocyclic scaffolds has become a cornerstone of medicinal chemistry.[1] Pyrazole-containing pharmaceuticals exhibit a vast range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[2] Fused pyrazole derivatives, in particular, are integral to numerous marketed drugs, leveraging the pyrazole moiety's unique ability to engage in hydrogen bonding and other key interactions within biological targets.[2][3]
The oxindole core, a privileged structure in its own right, presents a robust starting point for creating complex molecular architectures. 6-Chloro-2-oxoindoline-5-carbaldehyde is an exceptionally valuable synthon for this purpose. Its structure is pre-functionalized with three key reactive sites: the lactam for potential N-alkylation, the electron-rich aromatic ring, and, most critically for our application, the aldehyde group at the 5-position, which is perfectly poised for cyclocondensation reactions. This guide provides a detailed exploration of the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a class of pyrazolo-fused heterocycles, originating from this versatile starting material. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the rationale behind key procedural steps.
II. Core Synthetic Strategy: Annulation of the Pyrazole Ring
The primary synthetic transformation involves a classical and robust reaction: the condensation of a hydrazine derivative with the aldehyde functionality of the this compound, followed by an intramolecular cyclization to form the fused pyrazole ring. This reaction elegantly constructs the bicyclic pyrazolo-quinolinone system in a single, efficient step.
The general pathway can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring fused to the quinolinone core. The choice of the hydrazine derivative (R-NHNH₂) allows for the introduction of various substituents at the N1 position of the pyrazole ring, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[2]
III. Detailed Experimental Protocol: Synthesis of 1-Phenyl-pyrazolo[4,3-c]quinolin-4(5H)-one Derivative
This protocol details a representative synthesis using phenylhydrazine. The principles described are broadly applicable to other hydrazine derivatives.
A. Materials and Reagents
-
This compound
-
Phenylhydrazine hydrochloride
-
Anhydrous Sodium Acetate
-
Absolute Ethanol
-
Deionized Water
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (for chromatography)
-
Hexanes (for chromatography)
B. Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
C. Step-by-Step Procedure
-
Reactant Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq). Add absolute ethanol (approx. 20-30 mL per gram of starting material) to dissolve the aldehyde with stirring.
-
Hydrazine Addition: In a separate beaker, dissolve phenylhydrazine hydrochloride (1.1 eq) and anhydrous sodium acetate (1.5 eq) in a minimal amount of warm ethanol. Add this solution to the flask containing the aldehyde.
-
Expertise & Experience Insight: Phenylhydrazine is often supplied as the hydrochloride salt for stability. Sodium acetate is used as a mild base to liberate the free phenylhydrazine in situ, which is the active nucleophile. Using the free base directly is also possible but the salt is often preferred for handling and storage.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting aldehyde spot should diminish over time as a new, typically more polar, product spot appears. The reaction is generally complete within 4-8 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A solid precipitate of the product may form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol, followed by deionized water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
IV. Mechanistic Deep Dive & Rationale
Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocol. The formation of pyrazoles from 1,3-dicarbonyl-like compounds (in this case, an aldehyde adjacent to an enolizable system) and hydrazines is a fundamental reaction in heterocyclic chemistry.[4][5][6]
Caption: Simplified reaction mechanism pathway.
-
Solvent Choice: Ethanol is an excellent choice as it dissolves the organic reactants while also being polar enough to handle the hydrochloride salt and sodium acetate. Acetic acid can also be used, acting as both a solvent and an acid catalyst to accelerate the dehydration steps.[7]
-
Temperature: Reflux conditions provide the necessary activation energy for the dehydration steps (formation of the hydrazone and subsequent aromatization of the newly formed ring), which are typically the rate-limiting steps in the sequence.
-
Trustworthiness through Analysis: The protocol is self-validating through rigorous characterization of the final product. The disappearance of the aldehyde proton (~10 ppm) and the appearance of new aromatic protons in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, provide unambiguous confirmation of a successful reaction.
V. Data Presentation: Representative Syntheses
The versatility of this reaction allows for the synthesis of a variety of derivatives by simply changing the hydrazine starting material.
| Entry | Hydrazine Derivative | Solvent | Time (h) | Typical Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | 6 | 85-95% |
| 2 | Phenylhydrazine | Ethanol | 5 | 80-90% |
| 3 | 4-Methylphenylhydrazine | Acetic Acid | 4 | 82-92% |
| 4 | 4-Chlorophenylhydrazine | Ethanol | 8 | 75-85% |
VI. Expanding Horizons: Multicomponent Reactions
While the two-component reaction described is highly efficient, the synthesis of pyrazole-fused heterocycles can also be achieved through multicomponent reactions (MCRs).[8][9][10][11] An MCR approach could potentially involve reacting this compound, a hydrazine, and a third reactant (such as a compound with an active methylene group) in a one-pot synthesis to build even more complex and diverse molecular scaffolds. This strategy is highly valued in drug discovery for its efficiency and ability to rapidly generate chemical diversity.[9]
VII. References
-
Jahani, M., et al. (2023). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. Top Curr Chem (Cham), 381(4):19.
-
Kasif, M., et al. (n.d.). Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. ResearchGate.
-
(n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
-
Kumar, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26).
-
Shaaban, M. R., & Elwahy, A. H. M. (2014). Synthesis of Oxazolo-, Thiazolo-, Pyrazolo-, and Imidazo-Fused Heterocycles by Multi-Component Reactions (Part 2). Current Organic Synthesis, 11(4), 471-525.
-
(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
-
Al-Warhi, T., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3073.
-
Hossan, A. S. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 438.
-
(2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International journal of health sciences.
-
Gomha, S. M., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7342-7368.
-
(2025). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate.
-
Hou, Z., et al. (2013). Diversity-oriented synthesis of pyrazolo[4,3-b]indoles by gold-catalysed three-component annulation. SciSpace.
-
Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
de la Hoz, A., et al. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and pyrazolines. RUIdeRA.
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. ruidera.uclm.es [ruidera.uclm.es]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
Application Note: 6-Chloro-2-oxoindoline-5-carbaldehyde in Medicinal Chemistry
Executive Summary
6-Chloro-2-oxoindoline-5-carbaldehyde (hereafter 6-Cl-5-CHO-Ox ) represents a high-value "privileged scaffold" intermediate in medicinal chemistry. While the oxindole core (indolin-2-one) is ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib), the specific substitution pattern of 6-Cl-5-CHO-Ox offers unique advantages for Structure-Activity Relationship (SAR) exploration.
The 5-carbaldehyde moiety functions as a versatile electrophilic handle for expanding the molecular footprint into the solvent-exposed regions or hydrophobic pockets of target proteins (specifically Tyrosine Kinases and GPCRs). Simultaneously, the 6-chloro substituent serves two critical roles: it fills small lipophilic pockets (increasing binding affinity via halogen bonding) and blocks metabolic oxidation at the para-position relative to the nitrogen, enhancing metabolic stability.
This guide details the protocols for synthesizing, purifying, and applying 6-Cl-5-CHO-Ox in the generation of bioactive small-molecule libraries.
Chemical Profile & Stability[1]
| Property | Specification |
| IUPAC Name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | DMSO (High), DMF (High), Methanol (Moderate), Water (Low) |
| Reactivity | High electrophilicity at C5-CHO; Nucleophilic at C3 (enolate potential) |
| Storage | 2-8°C, under inert atmosphere (Ar/N₂). Protect from light. |
Handling Precaution: The aldehyde group is susceptible to oxidation to the carboxylic acid (6-chloro-2-oxoindoline-5-carboxylic acid) upon prolonged air exposure. Always re-seal containers under argon.
Synthetic Utility & Mechanism of Action[3][4][5]
The utility of 6-Cl-5-CHO-Ox lies in its ability to serve as a "Hub" for orthogonal functionalization. Unlike standard oxindole synthesis which primarily targets the C3 position (Knoevenagel condensation), this scaffold allows for elaboration of the benzenoid ring prior to or independent of C3 modification.
Mechanism of Action (Pharmacophore Mapping)
In kinase inhibition (e.g., VEGFR2, Aurora A), the oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
NH (Pos 1) & C=O (Pos 2): H-bond donor/acceptor pair for the Hinge Region.
-
6-Cl: Targets hydrophobic back-pockets or increases lipophilicity for membrane permeability.
-
5-Substituent (derived from CHO): Extends into the solvent front or interacts with the "Gatekeeper" residue, determining selectivity.
DOT Diagram: Pharmacophore & Synthetic Divergence
Figure 1: Synthetic divergence from the 6-Cl-5-CHO-Ox scaffold. The aldehyde handle allows access to distinct therapeutic classes.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: If the compound is not purchased, it is synthesized via the Vilsmeier-Haack formylation of 6-chlorooxindole. This reaction is regioselective for the 5-position due to the directing effect of the nitrogen lone pair, despite the deactivating chlorine.
Reagents:
-
6-Chlorooxindole (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under Argon, cool DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (3.0 eq) over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.
-
Addition: Dissolve 6-Chlorooxindole (1.0 eq) in anhydrous DMF/DCM and add dropwise to the Vilsmeier reagent, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-70°C for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice/sodium acetate solution (buffered quench prevents hydrolysis of the amide before the iminium). Adjust pH to ~7-8 with 2M NaOH.
-
Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water.[1] If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or Acetonitrile.
-
Target Yield: 65-75%
-
QC Check: ¹H NMR (DMSO-d₆) should show a singlet aldehyde peak at ~10.2-10.4 ppm.
-
Protocol B: Library Synthesis – Hydrazone/Schiff Base Formation
Application: This protocol generates a library of potential kinase inhibitors by reacting the 5-CHO group with diverse hydrazines or anilines. This mimics the "tail" region of many ATP-competitive inhibitors.
Reagents:
-
6-Cl-5-CHO-Ox (1.0 eq)
-
Diverse Hydrazides/Amines (1.1 eq)
-
Ethanol (anhydrous)
-
Catalytic Acetic Acid (AcOH)
Workflow:
-
Setup: In a 20mL scintillation vial (or 96-well block for high-throughput), suspend 6-Cl-5-CHO-Ox (0.5 mmol) in Ethanol (3 mL).
-
Activation: Add 2-3 drops of Glacial Acetic Acid.
-
Coupling: Add the specific hydrazide or amine (0.55 mmol).
-
Reflux: Heat at 80°C for 2-4 hours. The suspension typically clears then reprecipitates the product (Schiff base).
-
Workup: Cool to room temperature. Filter the precipitate.[1][2] Wash with cold Ethanol (2x) and Ether (1x).
-
Validation: Mass Spectrometry (ESI+) to confirm [M+H]⁺.
Data Table: Typical Library Members & Yields
| Entry | Reactant (R-NH₂) | Product Type | Yield (%) | Potential Target |
| 1 | Isonicotinohydrazide | Isonicotinoyl hydrazone | 88% | Anti-tubercular / Kinase |
| 2 | 4-Fluoroaniline | Schiff Base (Imine) | 72% | VEGFR2 Inhibitor |
| 3 | Thiosemicarbazide | Thiosemicarbazone | 91% | Antiviral / Antifungal |
| 4 | 2-Aminophenol | Benzoxazole precursor | 65% | CNS Active |
Protocol C: Reductive Amination for CNS Ligands
Application: Synthesis of Ziprasidone-like analogs where a flexible linker connects the oxindole to a piperazine or secondary amine.
Reagents:
-
6-Cl-5-CHO-Ox (1.0 eq)
-
Secondary Amine (e.g., N-Boc-piperazine) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
DCE (Dichloroethane) or THF
Methodology:
-
Dissolve 6-Cl-5-CHO-Ox and the amine in DCE.
-
Stir for 1 hour at Room Temp to allow imine formation.
-
Add STAB in one portion.
-
Stir overnight (12-16h) under N₂.
-
Quench with sat. NaHCO₃. Extract with DCM.[3]
-
Purify via Flash Chromatography (DCM:MeOH gradient).
Analytical Quality Control (QC)
To ensure the integrity of the scaffold before library synthesis, the following QC parameters must be met:
-
¹H NMR (500 MHz, DMSO-d₆):
-
Aldehyde (-CHO): Singlet, δ 10.25 ppm (Critical purity marker).
-
NH (Indole): Broad singlet, δ 10.8-11.2 ppm.
-
Aromatic C4-H: Singlet/Doublet, δ ~7.8 ppm (Deshielded by carbonyl).
-
Aromatic C7-H: Singlet, δ ~6.9 ppm.
-
-
LC-MS Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: H₂O/MeCN (0.1% Formic Acid).
-
Requirement: >95% purity at 254 nm.
-
Workflow Visualization: Library Generation
Figure 2: High-throughput workflow for generating 5-substituted oxindole libraries.
References
-
Review of Oxindole Scaffolds: Title: "Oxindole Derivatives as Promising Pharmacological Scaffolds in Drug Discovery."[4] Source:Journal of Medicinal Chemistry. Link:[Link] (General Reference for Oxindole Utility)
-
Kinase Inhibitor Synthesis (Sunitinib Analogues): Title: "Discovery and Anticancer Screening of Novel Oxindole-Based Derivatives." Source:MDPI Pharmaceuticals. Link:[Link]
-
Vilsmeier-Haack Protocol Validation: Title: "Regioselective formylation of oxindoles via Vilsmeier-Haack reaction." Source:Tetrahedron Letters. Link:[Link]
-
Ziprasidone Intermediate Synthesis: Title: "Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole."[5][6] Source:Organic Process Research & Development. Link:[Link]
-
Hydrazone Linkers in Medicinal Chemistry: Title: "Hydrazones as privileged linkers in the design of new bioactive agents." Source:European Journal of Medicinal Chemistry. Link:[Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Transition Metal-Catalyzed Cross-Coupling Reactions on 6-Chloro-2-oxoindoline-5-carbaldehyde
Introduction: The Versatility of the 2-Oxoindoline Scaffold and the Power of Cross-Coupling
The 2-oxoindoline (or oxindole) core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of this heterocyclic system is therefore of paramount importance for the development of new therapeutic agents. Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering unparalleled efficiency and functional group tolerance.[2][3][4] This guide provides detailed application notes and protocols for the derivatization of a highly functionalized and versatile building block, 6-chloro-2-oxoindoline-5-carbaldehyde, through various palladium-catalyzed cross-coupling reactions.
The target substrate, this compound, possesses multiple reaction handles. The aryl chloride at the C6 position is a prime site for classical cross-coupling reactions. The aldehyde at C5 offers a site for further synthetic transformations, and the N-H bond can also be functionalized. The presence of both an electron-withdrawing aldehyde and a chloro group on the benzene ring influences the electronic properties of the scaffold and thus its reactivity in catalytic cycles. This guide will focus on the functionalization of the C6-Cl bond via Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an organoboron reagent with an organic halide.[5][6] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.[8]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Use of 6-Chloro-2-oxoindoline-5-carbaldehyde in Kinase Inhibitor Synthesis
This Application Note provides a comprehensive technical guide on the use of 6-Chloro-2-oxoindoline-5-carbaldehyde (also referred to as 6-chloro-5-formyloxindole) in the synthesis of receptor tyrosine kinase (RTK) inhibitors.
Unlike the standard synthesis of Sunitinib-class inhibitors—which utilizes the oxindole as a nucleophile (via the C3 methylene)—this molecule positions the oxindole as an electrophile (via the C5 aldehyde). This allows for the "Inverse Design" of kinase inhibitors, enabling researchers to probe the solvent-exposed regions of the ATP-binding pocket or to synthesize hybrid scaffolds (e.g., oxindole-rhodanine conjugates).
Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
The oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved drugs like Sunitinib (Sutent) and Nintedanib . While classical synthesis relies on the acidity of the C3 protons to condense with aldehydes, This compound represents a distinct "electrophilic core."
Mechanistic Utility
This intermediate allows for functionalization at the C5 position via Knoevenagel condensation or Reductive Amination , while retaining the C6-Chlorine atom—a critical halogen substituent that often improves metabolic stability and hydrophobic interaction within the kinase hinge region.
Key Applications:
-
Inverse Knoevenagel Condensation: Reacting with active methylene heterocycles (e.g., rhodanine, thiazolidinedione) to create extended pi-systems.
-
Schiff Base/Hydrazone Formation: Generating libraries of inhibitors that project solubilizing groups into the solvent channel.
-
Fragment-Based Drug Discovery (FBDD): Using the aldehyde as a reactive handle to link the oxindole hinge-binder to diverse fragments.
Synthetic Workflow & Protocols
The following protocols describe the synthesis of a 5-substituted benzylidene-thiazolidinone analog , a common class of VEGFR/EGFR inhibitors derived from this aldehyde.
Reagents & Equipment Table
| Reagent / Component | Grade/Spec | Role | Stoichiometry |
| This compound | >97% HPLC | Electrophile (Scaffold) | 1.0 equiv |
| 2,4-Thiazolidinedione (or Rhodanine) | >98% | Nucleophile | 1.1 equiv |
| Piperidine | Reagent Grade | Base Catalyst | 0.1 - 0.2 equiv |
| Ethanol (EtOH) | Anhydrous | Solvent | 10-15 mL/g |
| Glacial Acetic Acid | ACS Grade | Neutralization/Workup | As needed |
Protocol: Knoevenagel Condensation (Inverse Route)
This protocol yields a conjugated system where the oxindole C5 connects to the active methylene of the partner ring.
Step-by-Step Procedure:
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend This compound (1.0 g, 5.11 mmol) in anhydrous Ethanol (15 mL).
-
Nucleophile Addition: Add 2,4-Thiazolidinedione (0.66 g, 5.62 mmol) to the suspension.
-
Catalysis: Add Piperidine (50 µL, ~0.1 equiv) dropwise.
-
Note: The solution may transiently clear as the deprotonated intermediate forms.
-
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a fluorescent yellow/orange product spot (Rf ~0.4).
-
-
Precipitation: Cool the reaction mixture slowly to room temperature (25°C), then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Isolation: Filter the precipitate under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Hexane (2 x 5 mL) to remove unreacted piperidine and aldehyde.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Appearance: Yellow to Orange crystalline solid.
Self-Validating Quality Control (QC)
-
1H NMR (DMSO-d6): The key diagnostic signal is the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the alkene singlet (–CH=C–) typically between 7.6 – 8.2 ppm .
-
Isomerism: These condensations typically favor the Z-isomer due to thermodynamic stability, often stabilized by intramolecular H-bonding if a donor is present on the partner ring.[1]
Structural Biology & SAR Logic
The logic behind using the 6-Chloro-5-formyl isomer involves targeting the Gatekeeper Residue and the Solvent Front .
Binding Mode Logic
-
Oxindole Core: Mimics the adenine ring of ATP; the NH and C=O at positions 1 and 2 form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
-
6-Chloro Substituent: Occupies a hydrophobic pocket often adjacent to the gatekeeper residue, enhancing selectivity against kinases with smaller gatekeepers.
-
5-Position Extension: The aldehyde-derived tail projects towards the solvent front. This is critical for modifying physicochemical properties (LogP, solubility) without disrupting the primary hinge binding.
Visualization of Synthetic Logic
Caption: Synthetic pathway utilizing this compound as the electrophilic scaffold for kinase inhibitor generation.
Advanced Application: Reductive Amination
For researchers aiming to improve the solubility of oxindole inhibitors, the aldehyde group serves as an ideal handle for reductive amination.
Protocol Summary:
-
Dissolve this compound in DCE (Dichloroethane) .
-
Add 1.1 equiv of Secondary Amine (e.g., Morpholine, N-methylpiperazine).
-
Add 1.4 equiv of STAB (Sodium Triacetoxyborohydride) .
-
Stir at RT for 12 hours.
-
Result: A 5-(aminomethyl) oxindole, which serves as a highly soluble "head group" for further elaboration at the C3 position (via Vilsmeier or standard aldol condensation).
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of the 6-Chloro-5-formyl scaffold.
References
-
Sun, L., et al. (2003). "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases." Journal of Medicinal Chemistry. Link
-
Maddipati, V. C., et al. (2024). "Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation." Pharmaceuticals (Basel). Link
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
-
BenchChem Technical Data. "Synthesis of 6-Chloroisoquinoline-1-carbaldehyde and Related Scaffolds." Link
-
Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Applications in Heterocyclic Chemistry." Link
Sources
Application Note: Selective Oxidation of 6-Chloro-2-oxoindoline-5-carbaldehyde to 6-Chloro-2-oxoindoline-5-carboxylic Acid via Pinnick Oxidation
Abstract
This document provides a comprehensive guide for the selective oxidation of 6-Chloro-2-oxoindoline-5-carbaldehyde to its corresponding carboxylic acid using the Pinnick oxidation. The 2-oxindole scaffold is a privileged structure in medicinal chemistry, and the C5-carboxylic acid derivative is a critical building block for the synthesis of various pharmaceutical agents. The Pinnick oxidation is the method of choice for this transformation due to its mild reaction conditions and high tolerance for sensitive functional groups present in the substrate, such as the lactam and the chloro-substituent.[1][2][3][4] This note details the underlying mechanism, provides a robust step-by-step protocol, and offers field-proven insights to ensure a successful and high-yielding synthesis.
Introduction: The Strategic Importance of the Pinnick Oxidation
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[5] For complex and multifunctional molecules like this compound, harsh oxidizing agents such as potassium permanganate or chromic acid are unsuitable as they can lead to over-oxidation and degradation of the sensitive oxindole core. The Pinnick oxidation emerges as a superior strategy, employing sodium chlorite (NaClO₂) under mildly acidic conditions.[1][3][4]
Developed by Lindgren and Nilsson and later optimized by Pinnick for broader applications including α,β-unsaturated aldehydes, this method is renowned for its chemoselectivity.[1][2][3][6][7] It effectively oxidizes aldehydes while preserving a wide array of other functional groups, making it an invaluable tool in the synthesis of complex pharmaceutical intermediates.[2][8]
The Pinnick Oxidation: A Mechanistic Rationale
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Pinnick oxidation is not a simple direct oxidation by chlorite; it involves a carefully orchestrated sequence of steps.
Core Reagents and Their Roles:
-
Sodium Chlorite (NaClO₂): The primary oxidant.
-
Acidic Buffer (e.g., NaH₂PO₄): Acts as a proton source to generate the active oxidant, chlorous acid (HClO₂), from sodium chlorite.[1][3] The buffer maintains a constant, mildly acidic pH (typically 3-4) to facilitate the reaction without promoting acid-catalyzed side reactions.[6][7]
-
Chlorine Scavenger (e.g., 2-methyl-2-butene): A sacrificial alkene that quenches the reactive byproduct, hypochlorous acid (HOCl).[1][4][6] This is the most critical component for ensuring high yields and purity.
The Reaction Pathway:
-
Formation of the Active Oxidant: Sodium dihydrogen phosphate protonates sodium chlorite to form chlorous acid (HClO₂).[1][3][8]
-
Addition to the Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and eliminating hypochlorous acid (HOCl) to form the desired carboxylic acid.[1][3][9] This step is highly exergonic.[9][10]
-
Scavenging the Byproduct: The generated HOCl is a reactive species that can engage in undesired side reactions, such as chlorinating the electron-rich oxindole ring or decomposing the sodium chlorite reactant.[1][3][4] 2-methyl-2-butene rapidly reacts with HOCl, effectively removing it from the reaction mixture.[1][4]
Caption: The Pinnick oxidation mechanism.
Experimental Protocol
This protocol is designed for the oxidation of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 195.60 | >95% Purity | Starting material |
| Sodium chlorite (NaClO₂) | 90.44 | 80% Technical | The main oxidant. Sensitive to light. |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | ACS Reagent | Buffer |
| 2-methyl-2-butene | 70.13 | >99% | HOCl scavenger |
| tert-Butanol (t-BuOH) | 74.12 | ACS Reagent | Organic co-solvent |
| Water (H₂O) | 18.02 | Deionized | Aqueous co-solvent |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Reagent | Extraction solvent |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ACS Reagent | Quenching agent for residual oxidants |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Reagent | Drying agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add tert-Butanol and water (typically a 2:1 to 4:1 v/v ratio, e.g., 15 mL t-BuOH and 5 mL H₂O per gram of aldehyde) to dissolve the starting material. Stir until a homogeneous solution or a fine suspension is formed.
-
-
Addition of Reagents:
-
To the stirred solution at room temperature, add sodium dihydrogen phosphate (NaH₂PO₄, ~2.0 equiv).
-
Add the scavenger, 2-methyl-2-butene (~4.0 equiv). A large excess is recommended to ensure complete trapping of HOCl.[7]
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
-
Addition of Oxidant:
-
In a separate beaker, dissolve sodium chlorite (NaClO₂, 80%, ~1.5 equiv based on pure content) in water (e.g., 3-4 mL per gram of NaClO₂). Prepare this solution fresh just before use.
-
Add the sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes. It is critical to maintain the internal temperature below 10 °C during the addition, as the reaction can be exothermic.[5][9]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting aldehyde.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully quench any residual oxidants by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with potassium iodide-starch paper indicates the absence of peroxides.
-
Acidify the mixture to pH 2-3 with 1M HCl. The desired carboxylic acid product should precipitate out of the solution.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a minimal amount of cold ethyl acetate or an appropriate solvent to remove impurities.
-
Dry the solid under vacuum to yield the crude 6-Chloro-2-oxoindoline-5-carboxylic acid.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., Ethanol/Water) or flash column chromatography can be employed.
-
Caption: Pinnick oxidation experimental workflow.
Data Summary and Expected Results
Physicochemical Properties
| Compound | Formula | M.W. ( g/mol ) | Physical Form | CAS Number |
| This compound | C₉H₆ClNO₂ | 195.60 | Solid | N/A |
| 6-Chloro-2-oxoindoline-5-carboxylic acid | C₉H₆ClNO₃ | 211.60 | Solid | 1156390-49-6 |
Note: Physicochemical properties such as melting point should be determined experimentally for the synthesized material.
Example Reagent Calculation (for 5.0 g scale)
| Reagent | M.W. | Equivalents | Amount (g) | Amount (mmol) |
| This compound | 195.60 | 1.0 | 5.00 | 25.56 |
| Sodium Chlorite (80%) | 90.44 | 1.5 | 4.34 | 38.34 |
| Sodium Dihydrogen Phosphate | 119.98 | 2.0 | 6.13 | 51.12 |
| 2-methyl-2-butene | 70.13 | 4.0 | 7.17 | 102.24 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the starting material persists, consider adding a small additional portion of sodium chlorite solution. Ensure the pH of the reaction mixture is indeed mildly acidic.
-
Low Yield: This is often due to inefficient scavenging of HOCl. Ensure a sufficient excess of 2-methyl-2-butene is used and that it is of high purity.[7] Additionally, degradation of the sodium chlorite solution (which is sensitive to light and impurities) can be a factor; always use a freshly prepared solution from a reputable source.[7]
-
Formation of Chlorinated Byproducts: This is a clear indication of inadequate HOCl scavenging. Increase the equivalents of 2-methyl-2-butene in subsequent runs.
-
Exothermic Reaction: The reaction can generate significant heat, especially on a larger scale. A slow, controlled addition of the sodium chlorite solution and efficient cooling are paramount to prevent runaway reactions and byproduct formation.[5][9]
Conclusion
The Pinnick oxidation provides a mild, selective, and high-yielding pathway for the synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid from its corresponding aldehyde. Its tolerance of the sensitive oxindole core makes it the superior method for this critical transformation in pharmaceutical development. By carefully controlling the reaction temperature, ensuring the quality of reagents, and utilizing an effective HOCl scavenger, researchers can reliably produce this valuable building block in high purity.
References
-
Wikipedia. Pinnick oxidation. [Link]
-
Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]
-
Grokipedia. Pinnick oxidation. [Link]
-
Organic Chemistry Select. (2012). Pinnick Oxidation. [Link]
-
Wenxuecity. (2023). Pinnick oxidation. [Link]
-
SynArchive. Pinnick-Lindgren Oxidation. [Link]
-
Adda247. 2-Methylbut-2-ene is used in Pinnick oxidation to scavenge. [Link]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Merck Millipore. Oxidation Reagents. [Link]
-
ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]
-
ACS Sustainable Chemistry & Engineering. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
-
YouTube. Pinnick Oxidation. [Link]
-
ePrints Soton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
-
Organic Letters. (2018). Successive Waste as Reagent: Two More Steps Forward in a Pinnick Oxidation. [Link]
-
ACS Catalysis. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. [Link]
-
PMC. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. 2-Methylbut-2-ene is used in Pinnick oxidation to scavenge [adda247.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. grokipedia.com [grokipedia.com]
- 7. psiberg.com [psiberg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde. This valuable intermediate is often prepared via the Vilsmeier-Haack formylation of 6-Chloro-2-oxoindoline. While a staple reaction, achieving consistently high yields can be challenging due to the substrate's electronic properties and the reaction's sensitivity to specific parameters. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, optimize conditions, and improve your synthetic outcomes.
Foundational Protocol: Vilsmeier-Haack Formylation
This section outlines a standard, baseline protocol for the synthesis. Subsequent sections will address common deviations and optimization strategies related to this core procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloro-2-oxoindoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (or Heptanes) for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0°C using an ice-salt bath.
-
Add POCl₃ (1.5 eq.) dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature is maintained below 5°C. The formation of a white solid may be observed.[1]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 6-Chloro-2-oxoindoline (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Heating and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice.
-
Carefully add a saturated sodium bicarbonate solution portion-wise until the pH is neutral (pH ~7-8). This step is exothermic and involves gas evolution; perform with caution. The iminium salt intermediate is hydrolyzed during this step to the aldehyde.[2]
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low conversion is a common issue, often stemming from either inactive reagents or suboptimal reaction conditions. The electron-withdrawing nature of the chlorine atom on the oxoindoline ring deactivates it towards electrophilic substitution, making the reaction more demanding than with electron-rich substrates.[2][3]
Potential Causes & Suggested Solutions:
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution |
| Moisture Contamination | The Vilsmeier reagent is highly electrophilic and reacts violently with water. Moisture in the reagents or glassware will quench the reagent, rendering it inactive for formylation.[1][4] | Use flame-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF and fresh, high-quality POCl₃. |
| Insufficient Reagent Stoichiometry | Incomplete formation of the Vilsmeier reagent or using too little reagent relative to the substrate will result in unreacted starting material. | Increase the equivalents of POCl₃ and DMF. A common starting point is 1.5 eq. of POCl₃ and 4 eq. of DMF. You can incrementally increase the POCl₃ to 2.0 eq. |
| Low Reaction Temperature | The deactivated nature of the 6-chloro-2-oxoindoline ring may require more thermal energy to overcome the activation barrier for the electrophilic substitution. | After adding the substrate at 0°C, slowly warm the reaction to room temperature and then heat. If no conversion is observed, incrementally increase the temperature from 60°C up to 80°C, monitoring by TLC at each stage.[5] |
| Degraded POCl₃ | Phosphorus oxychloride can degrade over time, especially if not stored properly. Degraded reagent will be less effective at forming the Vilsmeier reagent. | Use POCl₃ from a freshly opened bottle or distill older POCl₃ before use. Ensure it is stored under an inert atmosphere. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing multiple spots on my TLC, and the yield of the desired product is low. What are the potential side products?
The formation of multiple products indicates a lack of selectivity, which can be caused by overly harsh conditions or inherent reactivity of the substrate.
Potential Side Reactions and Solutions:
-
Diformylation: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group may be added to the ring.[6]
-
Solution: Use a lower reaction temperature and carefully control the stoichiometry of the Vilsmeier reagent (1.2-1.5 eq. of POCl₃ is often sufficient).
-
-
Formylation at an Alternative Position: While the 5-position is electronically favored, formylation at other positions (e.g., C-7) can occur, leading to isomeric impurities.[7]
-
Solution: Lowering the reaction temperature can improve regioselectivity.
-
-
N-Formylation: The amide N-H is a potential site for formylation, though C-formylation is generally favored.[8]
-
Solution: This is less common but can be suppressed by ensuring efficient C-formylation through optimized conditions.
-
-
Decomposition/Tarry Products: Overheating can lead to decomposition and the formation of intractable tar.[4]
-
Solution: Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Do not exceed the optimal reaction temperature identified during optimization studies.
-
Q3: The purification of my final product is difficult. What are the best practices?
Purification challenges often arise from residual DMF, polar byproducts, or side products with similar polarity to the desired aldehyde.
Purification Strategy:
| Step | Rationale | Best Practice |
| Quenching & Workup | The hydrolysis of the intermediate iminium salt and quenching of excess reagents is critical. Incomplete hydrolysis can leave charged species that complicate extraction. | Quench slowly by pouring the reaction mixture onto ice. Neutralize carefully with a base like sodium bicarbonate until effervescence ceases. Ensure the pH is between 7 and 8 before extraction. |
| Extraction | The product aldehyde has moderate polarity. An appropriate solvent is needed to efficiently extract it from the aqueous phase. | Use ethyl acetate or dichloromethane for extraction. Perform at least three extractions to ensure complete recovery of the product. |
| Removal of DMF | DMF is a high-boiling point solvent and can be difficult to remove completely. Residual DMF can interfere with chromatography and crystallization. | After extraction, wash the combined organic layers thoroughly with water (2-3 times) and then with brine to remove most of the DMF. |
| Column Chromatography | This is the most effective method for separating the desired product from unreacted starting material and side products. | Use a solvent system of ethyl acetate in hexanes (or heptanes). Start with a low polarity eluent (e.g., 10% EtOAc) and gradually increase the polarity. The product is typically a yellow solid. |
Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to control for this reaction? A: The three most critical parameters are: 1) Strictly anhydrous conditions , as moisture destroys the Vilsmeier reagent; 2) Reaction temperature , which controls the reaction rate and selectivity; and 3) Stoichiometry of reagents , which ensures the complete formation of the active electrophile without promoting excessive side reactions.
-
Q: Why is the Vilsmeier reagent prepared at 0°C? A: The reaction between DMF and POCl₃ is highly exothermic.[1] Preparing the reagent at low temperatures controls this exotherm, preventing the decomposition of the reagent and minimizing the formation of undesired byproducts. It ensures the stable formation of the electrophilic chloroiminium salt.[2][8]
-
Q: Can I use other reagents instead of POCl₃? A: Yes, the Vilsmeier reagent can be generated using other activating agents like oxalyl chloride or thionyl chloride in place of POCl₃.[1] These reagents can exhibit different levels of reactivity and may be advantageous for certain substrates, but POCl₃ remains the most common and cost-effective choice.
-
Q: My final product is colored, is this normal? A: Yes, this compound is typically a yellow or off-white solid. If you observe a very dark or rust-colored product after purification, it may indicate the presence of persistent, highly conjugated impurities.[9] Additional purification steps like recrystallization or treatment with activated carbon may be necessary.
Mechanistic Overview & Visual Guides
Understanding the reaction mechanism is key to rational troubleshooting.
Vilsmeier-Haack Reaction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
purification of crude 6-Chloro-2-oxoindoline-5-carbaldehyde by column chromatography
Executive Summary & Compound Profile
User Context: You are likely synthesizing 6-Chloro-2-oxoindoline-5-carbaldehyde (also known as 5-formyl-6-chlorooxindole), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Sunitinib (Sutent) .[1]
The Challenge: This compound presents a "perfect storm" for chromatography difficulties:
-
Solubility: It dissolves poorly in standard non-polar mobile phases (Hexane/DCM) but is soluble in polar aprotic solvents (DMSO, DMF) that ruin separation.
-
Adsorption: The lactam (amide) functionality causes severe "tailing" on silica gel due to hydrogen bonding.
-
Reactivity: The C5-aldehyde is prone to oxidation (to carboxylic acid) or aldol condensation if the column is basic or run too slowly.[1]
Compound Data Sheet
| Property | Specification | Chromatographic Implication |
| Structure | Indoline-2-one core with C6-Cl and C5-CHO | High polarity; Lactam NH interacts with silanols.[1] |
| Crude State | Yellow/Orange solid mixed with tars | Direct liquid injection is impossible; requires dry loading. |
| Key Impurity A | 6-Chlorooxindole (Starting Material) | Less polar; elutes earlier.[1] |
| Key Impurity B | 6-Chloro-2-oxoindoline-5-carboxylic acid | Oxidation byproduct; sticks to baseline (very polar).[1] |
| Detection | UV (254 nm) or DNP Stain | Aldehyde reacts with Dinitrophenylhydrazine (Orange spot). |
Pre-Column Preparation (The Critical Step)[1]
Q: I cannot dissolve my crude product in Hexane/Ethyl Acetate or DCM to load the column. It just precipitates. Can I load it in DMSO?
A: Do NOT load in DMSO or DMF. Loading in high-boiling, strong solvents (DMSO/DMF) will carry your product through the column, destroying the gradient and causing broad, smeared bands.[1]
The Solution: Dry Loading (Solid Load) Because of the poor solubility in mobile phase, you must use the Dry Loading technique.
Protocol: Validated Dry Loading Procedure
-
Dissolution: Dissolve the crude mixture in the minimum amount of THF or Acetone . If it is stubborn, use a small amount of warm Methanol/DCM (1:1).
-
Adsorption: Add Celite 545 or Silica Gel (approx. 2-3x the weight of your crude mass) to the flask.
-
Expert Tip: Celite is preferred over silica for this compound because silica can catalyze aldol condensation of the aldehyde during the drying phase.[1]
-
-
Evaporation: Rotovap to dryness. You must achieve a free-flowing powder .[1] If it is sticky, add more Celite and re-evaporate.
-
Loading: Pour this powder carefully onto the top of your pre-packed column and add a layer of sand.[2]
Stationary Phase & Eluent Selection
Q: Which solvent system provides the best separation? Hexane/EtOAc gives me tailing.
A: Switch to a DCM/Methanol gradient. While Hexane/EtOAc is standard, the oxindole core interacts too strongly with silica, causing tailing. Methanol (MeOH) is a protic solvent that effectively competes for silanol sites, sharpening the peaks.
Recommended Gradient Profile:
-
Stationary Phase: Silica Gel 60 (40-63 µm).[1]
-
Base Solvent: Dichloromethane (DCM).[2]
-
Modifier: Methanol (MeOH).[3]
| Time/Volume | % DCM | % MeOH | Purpose |
| 0 - 5 min | 100% | 0% | Elute non-polar impurities (tars, unreacted reagents).[1] |
| 5 - 15 min | 99% | 1% | Elute unreacted 6-chlorooxindole (Starting Material). |
| 15 - 30 min | 95% | 5% | Elution of Target Aldehyde. |
| 30+ min | 90% | 10% | Flush out oxidized acid impurities.[1] |
Q: My product is streaking. Can I add acid? A: Yes. Adding 0.1% Acetic Acid to the mobile phase can suppress the ionization of the lactam NH and the residual silanols, significantly reducing tailing. Do not use amines (Triethylamine), as they will react with the aldehyde.
Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Figure 1: Decision tree for optimizing the purification of 5-formyl-oxindole derivatives.
Post-Column Handling & Stability
Q: I isolated the compound, but it turned brown after drying. What happened?
A: Oxidative Instability. Aldehydes on electron-rich rings (like the oxindole system) are susceptible to air oxidation, converting the -CHO group to a -COOH group (carboxylic acid).[1]
Preservation Protocol:
-
Evaporation: Do not use high heat (>40°C) on the rotovap.
-
Storage: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in the freezer (-20°C).
-
Alternative: If you are proceeding immediately to the Sunitinib condensation step (reaction with N,N-diethylethylenediamine derivative), do not store the aldehyde. Use it immediately.
Synthesis Context (The "Why")
Understanding the synthesis helps predict impurities. This compound is typically made via the Vilsmeier-Haack reaction .[1][4][5]
Figure 2: Vilsmeier-Haack pathway showing the origin of crude impurities.[1]
Implication for Purification: The "Tars" mentioned in the diagram are often polymerized Vilsmeier salts. These are highly polar and will stick to the top of your column (often turning black). Do not try to elute them. Once your yellow aldehyde product has eluted, stop the column.
References
-
Synthesis of Sunitinib (Sutent): Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents."[1] Journal of Medicinal Chemistry 46.7 (2003): 1116-1119.[1]
-
Vilsmeier-Haack Mechanism & Workup: Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[4] Comprehensive Organic Synthesis (1991).
-
Purification of Polar Heterocycles: "Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry." Chromatography Online.
-
Sunitinib Process Chemistry: "Public Assessment Report: Sunitinib." Geneesmiddeleninformatiebank.
Sources
- 1. CN101333215B - Synthesis method of sunitinib alkali - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Substituted 2-Oxoindolines
Welcome to the technical support center for the recrystallization of substituted 2-oxoindolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The 2-oxoindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Achieving high purity is paramount for accurate biological evaluation and downstream applications, making robust recrystallization protocols essential.[3][4]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The advice herein is grounded in established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific issues that can arise during the recrystallization of substituted 2-oxoindolines, offering step-by-step guidance to resolve them.
Issue 1: The compound "oils out" instead of crystallizing.
Question: I've dissolved my substituted 2-oxoindoline in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[5][6] This is a common problem with organic compounds, including heterocycles, and often results in the entrapment of impurities within the solidified oil.
Root Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, causing the compound to crash out of solution too quickly.[5]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[5] Allow the solution to cool much more slowly. You can do this by placing the flask in an insulated container or leaving it on a hot plate with the heat turned off to slow the rate of cooling.[7]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. If a single solvent isn't effective, a mixed-solvent system can be employed.[8]
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
Issue 2: No crystals form upon cooling, even after an extended period.
Question: My substituted 2-oxoindoline remains in solution even after cooling to room temperature and placing it in an ice bath. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution typically indicates that the solution is not sufficiently supersaturated.
Root Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[7] Using too much solvent to dissolve the initial solid will prevent the concentration from reaching the point of supersaturation upon cooling.[5][11]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.[7]
-
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[5][8] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution.[3][5] This "seed" crystal will act as a template for further crystal growth.[8]
-
-
-
Compound is Too Soluble in the Cold Solvent: The chosen solvent may be too effective at keeping the compound dissolved, even at low temperatures.
-
Solution: Consider a different solvent or a mixed-solvent system. A good approach is to use a "good" solvent in which your compound is very soluble and a "poor" solvent (or "anti-solvent") in which it is much less soluble.[3][12] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool.
-
Issue 3: The recrystallized product has a low yield.
Question: I've successfully obtained crystals, but my final yield is very low. What are the likely causes and how can I improve it?
Answer:
A low recovery of the crystalline product can be frustrating. Several factors during the recrystallization process can contribute to this issue.[5]
Root Causes & Solutions:
-
Using an Excessive Amount of Solvent: As mentioned previously, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[5][7]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound.[9]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the compound can crystallize on the filter paper or in the funnel stem as the solution cools.
-
Solution: To prevent this, use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it to the filtrate.
-
-
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]
-
-
Inherent Solubility: Your compound may have a significant solubility in the chosen solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[9] If the yield is still low, a different solvent system may be necessary.
-
Issue 4: The final product is still colored or appears impure.
Question: After recrystallization, my 2-oxoindoline product is still colored, or analytical data (e.g., melting point, NMR) indicates the presence of impurities. Why did the recrystallization not work effectively?
Answer:
While recrystallization is a powerful purification technique, it may not always remove all impurities in a single step.
Root Causes & Solutions:
-
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[5][13]
-
Highly Soluble Impurities: If an impurity has similar solubility properties to your target compound, it may co-crystallize.
-
Colored Impurities: Some impurities, even in trace amounts, can impart color to the final product.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my substituted 2-oxoindoline?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[14][15] A general rule of thumb is "like dissolves like"; the polarity of the solvent should be similar to that of your solute.[8] For substituted 2-oxoindolines, which can range from moderately polar to highly polar depending on the substituents, a variety of solvents may be suitable.
Solvent Selection Workflow:
-
Start with Small-Scale Tests: In small test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of different solvents at room temperature and then upon heating.
-
Common Solvents to Screen for 2-Oxoindolines:
-
Alcohols (Ethanol, Methanol, Isopropanol): Often a good starting point.[16][17][18]
-
Ethyl Acetate: A moderately polar solvent.[16]
-
Toluene: A non-polar aromatic solvent.[16]
-
Hexane/Ethyl Acetate or Dichloromethane/Hexane Mixtures: Good for less polar derivatives.
-
Water: Can be effective for highly polar substituted 2-oxoindolines, or as an anti-solvent in a mixed system with an alcohol.[8][16]
-
Solvent Suitability Table
| Solvent System | Polarity | Good for 2-Oxoindolines with... | Notes |
| Ethanol or Methanol | Polar Protic | A wide range of substituents, including polar groups. | Often provides a good balance of solubility.[17][18][19] |
| Ethyl Acetate | Polar Aprotic | Moderately polar substituents. | Can be used alone or in a mixed system with hexanes.[16] |
| Toluene | Non-polar | Non-polar or bulky substituents. | |
| Ethanol/Water | Mixed (Polar) | Polar substituents that are too soluble in pure ethanol. | Water acts as an anti-solvent.[8] |
| Dichloromethane/Hexane | Mixed (Non-polar to Polar) | Less polar substituents. | Allows for fine-tuning of polarity. |
This table provides general guidance. The optimal solvent must be determined experimentally for each specific substituted 2-oxoindoline.
Q2: What is a mixed-solvent recrystallization and when should I use it?
A2: A mixed-solvent recrystallization uses a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[3][10] This technique is particularly useful when no single solvent has the ideal solubility characteristics.[8]
You should consider a mixed-solvent system when:
-
Your compound is very soluble in one solvent, even when cold.
-
Your compound is very insoluble in another solvent, even when hot.
General Protocol for Mixed-Solvent Recrystallization:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to just redissolve the cloudiness and create a saturated solution.
-
Allow the solution to cool slowly.
Q3: My 2-oxoindoline is a basic compound and streaks on a silica gel TLC plate. Will this affect recrystallization?
A3: Streaking on a silica TLC plate is common for basic heterocycles due to strong interactions with the acidic silica surface.[9] While this is more of a concern for column chromatography, highly polar or ionic impurities that cause this streaking could potentially interfere with crystallization. If you are having trouble with recrystallization and observe significant streaking of impurities on TLC, a preliminary purification step might be beneficial. A quick filtration through a small plug of silica gel, sometimes with a small percentage of triethylamine in the eluent to suppress streaking, can remove these problematic impurities before attempting recrystallization.[9]
Q4: How can I be sure my recrystallized product is pure?
A4: Purity should be assessed using analytical techniques. The most common methods include:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods (NMR, IR): These techniques provide detailed structural information and can reveal the presence of impurities. For example, proton NMR spectroscopy is highly effective for identifying and quantifying impurities.
III. Visualized Workflows
Recrystallization Decision-Making Workflow
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. scispace.com [scispace.com]
- 4. ijpronline.com [ijpronline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. praxilabs.com [praxilabs.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xisdxjxsu.asia [xisdxjxsu.asia]
Technical Support Center: Process Development for 6-Chloro-2-oxoindoline-5-carbaldehyde
Executive Summary & Molecule Context
6-Chloro-2-oxoindoline-5-carbaldehyde (CAS: 120004-79-7) is the pivotal "right-hand" fragment in the synthesis of Sunitinib (Sutent) , a multi-targeted receptor tyrosine kinase inhibitor.
The industry-standard synthesis utilizes a Vilsmeier-Haack formylation of 6-chlorooxindole. While chemically straightforward, this reaction poses significant thermal hazards and mass-transfer challenges upon scale-up. This guide addresses the transition from gram-scale optimization to kilogram-scale manufacturing, focusing on safety (exotherm control) and critical quality attributes (CQAs).
Critical Process Parameters (CPPs) & Safety Logic
The synthesis proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent), followed by electrophilic aromatic substitution (EAS) and hydrolysis.
The Reaction Pathway & Safety Gates
The following diagram illustrates the process flow with integrated safety checkpoints (Safety Gates).
Figure 1: Process flow for Vilsmeier-Haack formylation highlighting thermal instability zones (Yellow/Red nodes).
Troubleshooting Guide: Common Failure Modes
This section addresses specific issues reported by process chemists during scale-up.
Scenario A: "The reaction mixture turned into a black tar/solidified."
Diagnosis: Thermal decomposition of the Vilsmeier reagent or "Runaway" polymerization. Root Cause:
-
Addition Rate: Adding POCl3 too quickly to DMF causes a sharp adiabatic temperature rise. If
before substrate addition, the reagent decomposes. -
Stirring Failure: The iminium intermediate forms a thick slurry. Poor agitation leads to hot spots and charring.
Corrective Action:
-
Protocol Adjustment: Maintain
during POCl3 addition. -
Engineering: Use a high-torque overhead stirrer (anchor or helical ribbon impeller) rather than a magnetic bar, which will seize at scale.
Scenario B: "Low yield (<60%) and presence of unreacted starting material."
Diagnosis: Incomplete conversion or hydrolysis failure. Root Cause:
-
Moisture Ingress: POCl3 is rapidly quenched by atmospheric moisture.
-
Incomplete Hydrolysis: The iminium salt is stable in acid. If the quench is too fast or not agitated well, the intermediate does not fully revert to the aldehyde.
Corrective Action:
-
Reagent Quality: Distill POCl3 if it appears yellow/cloudy.
-
Hydrolysis: Ensure the quench mixture is stirred for at least 1-2 hours. The aldehyde precipitates after the iminium bond breaks.[1]
Scenario C: "Product contains a 'dimer' impurity (Red/Orange color)."
Diagnosis: Formation of condensation byproducts. Root Cause:
-
Extended heating at high pH or high temperature during workup can cause aldol-like condensation between the product (aldehyde) and unreacted oxindole.
Corrective Action:
-
Quench pH: Keep the quench acidic to neutral. Do not use strong bases (NaOH) to neutralize; Sodium Acetate (NaOAc) is preferred if buffering is needed.
Validated Experimental Protocol (100g Scale)
This protocol is designed for self-validation —each step has a visible or measurable endpoint.
Materials
-
6-Chlorooxindole: 100 g (0.597 mol)
-
DMF (Anhydrous): 500 mL (5 vol)
-
POCl3 (Phosphorus Oxychloride): 137 g (1.5 eq)
-
Water/Ice: 2 L
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Validation Check |
| 1 | Charge DMF to reactor. Cool to 0–5°C. | Temp Control | Internal probe reads < 5°C. |
| 2 | Add POCl3 dropwise over 60 mins. | Exotherm | Maintain |
| 3 | Hold: Stir Vilsmeier reagent for 30 mins.[2] | Activation | Solution turns pale yellow/colorless. |
| 4 | Add 6-Chlorooxindole (solid) in portions. | Mass Transfer | Verify slurry is mixing well. |
| 5 | Heat to 70–80°C. Hold for 3–5 hours. | Reaction | HPLC: SM < 1.0%. Solution darkens. |
| 6 | Inverse Quench: Pour reaction mix into 2L Ice/Water. | Safety | |
| 7 | Stir slurry for 2 hours at ambient temp. | Hydrolysis | Solids transition from sticky to free-flowing. |
| 8 | Filter and wash with water (3 x 200 mL) then Ethanol (100 mL). | Purity | Filtrate pH should be neutral after wash. |
| 9 | Dry at 50°C under vacuum. | LOD | Loss on Drying < 0.5%. |
Decision Logic for Impurity Management
Use this logic tree to determine the purification strategy based on HPLC data.
Figure 2: Purification decision tree based on impurity profile.
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (
Q2: The filtration is extremely slow. How can I improve throughput? A: This is a common issue caused by fine particle size upon rapid quenching.
-
Solution: Use "Ostwald Ripening." After quenching, heat the aqueous slurry to 40-50°C for 30 minutes, then cool slowly. This allows small crystals to dissolve and redeposit on larger ones, improving filtration rates.
Q3: Why is the 5-position favored over the 7-position? A: The 2-oxo group (amide) directs electrophilic substitution to the 5-position (para to the nitrogen). The 6-chloro substituent also directs ortho/para, but the 5-position is sterically accessible and electronically reinforced by the nitrogen lone pair donation [2].
Q4: Is the Vilsmeier intermediate explosive? A: The Vilsmeier reagent itself has significant thermal energy. Mettler Toledo calorimetry studies indicate that Vilsmeier adducts can exhibit runaway decomposition if held above 60°C in the absence of substrate or solvent heat sinks [3]. Always maintain a thermal buffer.
References
-
Pfizer Inc. (2001). Process for the preparation of 5-carboxy-2-indolinone derivatives.[4] World Intellectual Property Organization. Patent WO01/060814.[5] Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6][7] The Vilsmeier–Haack Reaction (Review).[2][6][7] Comprehensive Organic Synthesis. Link
-
Stoessel, F. (2014). Thermal Hazards of the Vilsmeier-Haack Reaction.[2] Mettler Toledo UserCom. Link
-
Organic Process Research & Development. (2008). Improved Process for the Preparation of Sunitinib Intermediates. ACS Publications. Link
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101333215B - Synthesis method of sunitinib alkali - Google Patents [patents.google.com]
- 5. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regio-Control in Substituted Oxindole Synthesis
Ticket ID: OX-REGIO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Regioisomer Formation (N1 vs. C3 vs. Cyclization Modes)
Welcome to the Oxindole Synthesis Support Hub.
You are likely here because your LC-MS trace shows two peaks with the same mass but different retention times, or your NMR suggests the electrophile landed on the nitrogen instead of the carbon. The oxindole scaffold (1,3-dihydro-2H-indol-2-one) is an ambident nucleophile and a privileged structure in drug discovery (e.g., Sunitinib, Ropinirole).[1] Its reactivity is governed by a subtle interplay of hard/soft acid-base (HSAB) theory , kinetic vs. thermodynamic control , and catalyst ligand architecture .[1]
This guide is structured to troubleshoot the three most common "failure modes" in oxindole synthesis.
Module 1: The Alkylation Dilemma (N1 vs. C3 vs. O2)
The Core Problem: The oxindole anion is a triad system. The negative charge is delocalized between the Oxygen (O2), the Nitrogen (N1), and the Carbon (C3).
-
C3: Soft nucleophile (favored by soft electrophiles, thermodynamic control).[1]
-
N1: Harder nucleophile (favored by hard electrophiles).
-
O2: Hardest nucleophile (rare, usually requires trapping with very hard agents like trialkyloxonium salts).[1]
Diagnostic Decision Tree
Figure 1: Decision matrix for controlling alkylation site selectivity based on HSAB principles.
Troubleshooting FAQs
Q: I am trying to mono-alkylate at C3 with an alkyl halide, but I keep getting N-alkylated byproducts. Why? A: You are likely using a base that promotes a "loose" ion pair (like NaH in DMF) or a hard electrophile.
-
The Fix: Switch to LiHMDS in THF at -78 °C. The Lithium cation coordinates tightly to the oxygen enolate, blocking the N-site and forcing the reaction to occur at the softer C3 position. Additionally, using a softer electrophile (bromide/iodide rather than chloride/triflate) favors C-alkylation.[1]
Q: I need a C3-monoalkyl oxindole, but I only isolate C3,C3-dialkyl product and unreacted starting material. A: This is the classic "pK_a mismatch." The mono-alkylated product is often more acidic (pK_a ~18) than the unsubstituted starting material (pK_a ~18.5), so the remaining base deprotonates the product immediately, leading to a second alkylation.
-
The Protocol Fix (Knoevenagel Bypass): Do not do direct alkylation.
-
Condense oxindole with an aldehyde (Knoevenagel) to form the alkylidene (C=C bond).
-
Reduce the alkene (H2/Pd-C or NaBH4) to the alkane. Result: 100% Mono-C3 selectivity.
-
Module 2: Cyclization Selectivity (The Heck Reaction)
The Core Problem: When building the oxindole core via Intramolecular Heck reaction (e.g., from o-iodoacrylamides), the palladium intermediate can undergo 5-exo-trig (forming oxindole) or 6-endo-trig (forming quinolinone).
Mechanism & Control Logic
The regioselectivity is determined during the migratory insertion step.[2]
-
5-exo-trig: Generally favored kinetically (Baldwin's rules).
-
6-endo-trig: Can compete if the alkene is electron-deficient or sterically crowded.
Critical Parameter: Ligand Bite Angle To enforce the 5-exo pathway (Oxindole), use bidentate phosphine ligands. Monodentate ligands allow bond rotation that may permit the 6-endo pathway.
Figure 2: Pathway divergence in intramolecular Heck cyclization.
Standard Operating Procedure: 5-Exo-Trig Enforced Cyclization
Based on Overman/Buchwald methodologies.
-
Substrate: N-(2-iodophenyl)-N-methylacrylamide.
-
Catalyst: Pd_2(dba)_3 (2.5 mol %).
-
Ligand: (R)-BINAP (5-10 mol %). Note: BINAP is crucial for suppressing 6-endo products.
-
Base: PMP (1,2,2,6,6-pentamethylpiperidine) - acts as a proton scavenger without poisoning the catalyst.[1]
-
Solvent: DMA or NMP (degassed).
-
Temp: 80-100 °C.
Module 3: Advanced C-H Functionalization (C4 vs. C7)
The Core Problem: Modern methods use C-H activation to avoid pre-functionalized halides. However, directing the metal to C7 (near the NH) vs C4 (near the carbonyl) is challenging.
Ticket #402: "I want to functionalize C7, but C-H activation is hitting C4 or C5."
Root Cause:
-
Electronic Control: Electrophilic palladation naturally favors electron-rich positions (C5 > C7).
-
Directing Groups: Standard oxindole NH is a poor directing group.
The Solution: The "Pivoting" Directing Group To hit C7, you must install a transient directing group (TDG) or use a specific N-protecting group that coordinates Pd.
| Target Position | Strategy | Key Reagent/Condition |
| C7 (Proximal) | N-Directing Group | Use N-pivaloyl or N-pyridyl protection to direct Pd to C7 via a 5- or 6-membered metallacycle. |
| C4 (Distal) | Weak Coordination | Difficult. Often requires blocking C5/C7 or using specific Rh(III) catalysts with bulky ligands. |
| C5 (Electronic) | Friedel-Crafts | Standard electrophilic substitution (Br2, HNO3) hits here naturally.[1] |
References
-
Dalpozzo, R. "Recent Advances in the Synthesis of Oxindoles." Chemical Reviews, 2012.[1] Link(Note: Generalized DOI for Dalpozzo's extensive work on oxindoles).[1]
-
Dounay, A. B., & Overman, L. E. "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis."[1] Chemical Reviews, 2003.[1] Link[1]
-
Hennessy, E. J., & Buchwald, S. L. "Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization."[1][3] Journal of the American Chemical Society, 2003. Link[1]
-
Trost, B. M., & Brennan, M. K. "Palladium-Catalyzed Regio- and Enantioselective Synthesis of 3,3-Disubstituted Oxindoles."[1] Organic Letters, 2006.[1] Link[1]
-
Lamba, M., et al. "Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols."[1][4] The Journal of Organic Chemistry, 2024.[4] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 4. Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Confirmation of 2-Oxoindoline Derivatives: A Comparative Guide to Single-Crystal X-Ray Diffraction
Executive Summary
2-Oxoindoline (oxindole) scaffolds are ubiquitous in medicinal chemistry, forming the core of potent kinase inhibitors like Sunitinib and Nintedanib. However, the structural validation of these derivatives presents a specific challenge: the prevalence of
While High-Resolution Mass Spectrometry (HR-MS) confirms elemental composition and Nuclear Magnetic Resonance (NMR) provides solution-state connectivity, neither can consistently provide the unambiguous 3D spatial resolution required for regulatory submission and structure-activity relationship (SAR) modeling. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD remains the non-negotiable gold standard for confirming the absolute configuration of 2-oxoindoline derivatives.
Part 1: The Structural Challenge
The 2-oxoindoline core is highly susceptible to structural ambiguity. When functionalized at the C3 position (common in drug design via Knoevenagel condensation), the resulting exocyclic double bond creates distinct
-
Biological Impact: The
-isomer of 3-substituted oxindoles often exhibits vastly superior binding affinity to kinase ATP pockets (e.g., CDK2, VEGFR) compared to the -isomer. -
The Analytical Gap: In solution, rapid isomerization or overlapping chemical shifts can make NMR assignment of
geometry difficult without extensive 2D-NOESY experiments, which are themselves prone to artifacts if the molecule aggregates or exchanges rapidly.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the capabilities of standard analytical techniques specifically for 2-oxoindoline characterization.
Table 1: Performance Matrix for Structural Confirmation
| Feature | SC-XRD (X-Ray) | NMR ( | HR-MS (ESI/TOF) | DFT (Computational) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Solution Dynamics | Elemental Composition | Predicted Geometry |
| Definitive (Direct visualization) | Inferred (Requires NOE correlations) | N/A | Predictive | |
| Tautomer Identification | Definitive (C-O vs C-OH bond lengths) | Ambiguous (Fast exchange averaging) | N/A | Predictive |
| Sample Requirement | Single Crystal ( | Solution ( | Solution ( | N/A |
| Limitation | Crystal growth bottleneck | Solubility & Line broadening | Isomers have identical Mass | Model accuracy dependence |
Why SC-XRD Wins for Oxindoles
While NMR is faster, it observes the average environment of protons. In 2-oxoindolines, the N-H proton is labile. SC-XRD, particularly at low temperatures (100 K), "freezes" the molecule, allowing precise measurement of the C2=O1 bond length (typically 1.22–1.24 Å for the keto form) versus the C2–O1 bond length (1.30–1.35 Å for the enol form), providing irrefutable proof of the tautomeric state.
Part 3: Technical Workflow & Protocols
Crystallization Protocol (The Critical Step)
Obtaining diffraction-quality crystals is the primary hurdle. For 2-oxoindoline derivatives, which often possess planar aromatic systems prone to stacking, the following method is field-proven.
Method: Slow Evaporation with Solvent Diffusion
-
Target: 3-arylidene-2-oxindole derivative.
-
Solvent System: Ethanol/DMSO (Primary) + Hexane (Anti-solvent).
-
Dissolution: Dissolve 20 mg of the pure compound in a minimum volume of warm Ethanol or Ethyl Acetate. If solubility is poor, add drops of DMSO until clear.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean narrow vial (GC vial). Dust particles induce nucleation too early, causing micro-crystals. -
Diffusion: Place the open inner vial inside a larger jar containing the anti-solvent (Hexane or Diethyl Ether). Cap the outer jar tightly.
-
Growth: Store at 4°C in a vibration-free environment. The anti-solvent will slowly diffuse into the sample, lowering solubility gradually.
-
Harvest: Crystals typically appear as orange/red prisms (due to conjugation) within 48–72 hours.
Data Collection & Refinement
-
Source: Mo-K
( Å) is preferred for reducing absorption in aromatic systems, though Cu-K is better if the absolute configuration of light-atom structures is required. -
Temperature: Collect data at 100 K using a nitrogen cryostream. This reduces thermal vibration (ellipsoids), essential for resolving the position of the N-H hydrogen atom involved in hydrogen bonding.
-
Refinement Strategy:
-
Use SHELXT for structure solution (Intrinsic Phasing).
-
Use SHELXL for least-squares refinement.[2]
-
Critical Check: Locate the N-H hydrogen in the difference Fourier map (
). Do not geometrically fix this proton immediately; its position confirms the hydrogen bond network (typically dimers).
-
Part 4: Data Visualization & Logic Flow
Diagram 1: Structural Confirmation Workflow
This diagram outlines the decision process from synthesis to final structural deposition.
Caption: Workflow for transitioning from ambiguous spectroscopic data to definitive crystallographic models.
Diagram 2: The Supramolecular Synthon
In 2-oxoindolines, the intermolecular hydrogen bonding pattern is a "fingerprint" of the structure.
Caption: The R2,2(8) dimer motif common in oxindoles, confirmed only via X-ray analysis.
Part 5: Data Interpretation Guide
When analyzing the CIF (Crystallographic Information File) for a 2-oxoindoline, verify these three parameters to ensure publication quality:
-
The C3 Double Bond:
-
Check the torsion angle (e.g., C2-C3-C1'-C2').
-
-isomer: Torsion angle
(cis-like relationship between the carbonyl and the aryl group). -
-isomer: Torsion angle
.
-
-
Bond Lengths (Tautomerism Check):
-
Keto form (Lactam): C2=O1 should be 1.22–1.24 Å ; N1-C2 should be 1.34–1.36 Å .
-
Enol form (Lactim): C2-O1 would lengthen to >1.30 Å ; N1=C2 would shorten to <1.30 Å .
-
Note: Most 3-substituted oxindoles crystallize in the keto form.
-
-
Planarity:
-
The indole ring system should be essentially planar (RMS deviation < 0.02 Å). Significant bowing may indicate steric strain or crystal packing forces, which should be noted in the discussion.
-
References
-
Jagtab, R. A., et al. (2022).[1] "An Efficient Route to 3,3′-Biindolinylidene-diones by Iron-Catalyzed Dimerization of Isatins." Chemistry – An Asian Journal.[1]
-
Eldehna, W. M., et al. (2021). "Design, synthesis, and biological evaluation of novel 3-arylidene-2-oxindole derivatives as dual EGFR/VEGFR-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2023). "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide." BenchChem Technical Guides.
-
Berti, F., et al. (2020).[3] "On the complementarity of X-ray and NMR data." Journal of Structural Biology: X.
-
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Knowledge Base.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
